Boc-Dap(Fmoc)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427134 | |
| Record name | Boc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122235-70-5 | |
| Record name | Boc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic Acid (Boc-Dap(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Fmoc)-OH. This derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid is a valuable building block in peptide synthesis and drug discovery. Its unique orthogonal protection scheme, with the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the β-amine, allows for selective deprotection and functionalization, making it a versatile tool for creating modified peptides with enhanced biological activity and stability.[1][2]
Core Properties and Specifications
This compound is a white to off-white solid powder or crystalline substance.[3][4] Its chemical structure and key identifiers are fundamental to its application in chemical synthesis.
| Property | Value |
| Chemical Name | Nα-tert-butoxycarbonyl-Nβ-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid |
| Synonyms | This compound, Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, Boc-3-(Fmoc-amino)-L-alanine[5][6] |
| CAS Number | 122235-70-5 |
| Molecular Formula | C₂₃H₂₆N₂O₆[3][7][8] |
| Molecular Weight | 426.46 g/mol [3][7] |
| Appearance | White to off-white solid[3] |
| Purity (HPLC) | ≥98.0%[6] |
| Melting Point | 81-89 °C (decomposes)[3] |
| Solubility | Soluble in dimethylformamide (DMF)[3][9] |
| Optical Activity | Consistent with structure[3] |
Storage and Safety
Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.
| Aspect | Recommendation |
| Storage Temperature | 2-8°C[3][10] or Room Temperature[11], Sealed in a dry, dark place[12] |
| Personal Protective | Eyeshields, gloves, and a dust mask (type N95, US) are recommended.[10] |
| Storage Class | 11 - Combustible Solids[10] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for introducing a functionalizable side chain.[1][6] The orthogonal protecting groups allow for the selective removal of the Fmoc group on the side chain while the Boc-protected N-terminus remains intact, enabling site-specific modifications such as:
-
Peptide Cyclization: Formation of lactam bridges to create cyclic peptides with improved stability and receptor affinity.[13][14]
-
Branched Peptides: Synthesis of branched or dendrimeric peptides for multivalent ligand presentation or drug delivery applications.[13]
-
Conjugation: Attachment of various molecules, such as labels or cytotoxic drugs.[1]
Experimental Protocol: Incorporation of this compound in Boc-SPPS
The following is a generalized protocol for the manual incorporation of a this compound residue into a peptide chain using Boc-based solid-phase peptide synthesis.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) with the preceding amino acid already coupled and the N-terminal Boc group removed.[1]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[1]
2. Boc Deprotection:
-
Wash the resin with DCM (3x).[1]
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.[1]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual acid.[1]
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[1]
-
Wash the resin with DCM (3x).[1]
3. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[2]
-
Pre-activate the mixture by adding DIEA (6 equivalents) and allowing it to react for 2-5 minutes.[2]
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]
4. Monitoring the Coupling Reaction:
-
Perform a qualitative test, such as the Kaiser (ninhydrin) test, to monitor the reaction's completion.[1][2] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests that the coupling step should be repeated.[2]
5. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[1]
Visualizing the Workflow
The following diagram illustrates the key stages in the incorporation of this compound during solid-phase peptide synthesis.
Signaling Pathways and Logical Relationships
The utility of this compound lies in the orthogonal nature of its protecting groups, which allows for a branched synthetic pathway. This logical relationship is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 122235-70-5 [chemicalbook.com]
- 4. This compound, ≥98.0% (HPLC) 122235-70-5 India [ottokemi.com]
- 5. chempep.com [chempep.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Fmoc)-OH, is a pivotal building block in modern peptide chemistry and drug development. As a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), it possesses two amino groups, α and β, which are orthogonally protected by the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, respectively. This unique structural feature allows for selective deprotection and functionalization of either amino group, enabling the synthesis of complex peptides with branched structures, cyclizations, and the site-specific incorporation of labels or other moieties. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propionic acid backbone with two amino groups at the 2nd and 3rd positions. The α-amino group is protected by a Boc group, while the β-amino group is protected by an Fmoc group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS).
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Synonyms | Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, Boc-3-(Fmoc-amino)-L-alanine | [1] |
| Molecular Formula | C23H26N2O6 | [1][2] |
| Molecular Weight | 426.46 g/mol | [1][2] |
| CAS Number | 122235-70-5 | [1][3] |
| Appearance | Solid | [1][4] |
| Purity | ≥98.0% (HPLC) | [1][4] |
| Melting Point | 81-89°C (decomposes) | [3] |
| Solubility | Soluble in dimethylformamide (DMF) | [3] |
| Storage Temperature | 2-8°C | |
| InChI Key | MVWPBNQGEGBGRF-IBGZPJMESA-N | [1][4] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [1][4] |
It is important to note that this compound exists as stereoisomers. The L-isomer (S-configuration) is the most commonly used in peptide synthesis to maintain the natural stereochemistry of the resulting peptides.[5]
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for introducing a diaminopropionic acid residue into a peptide chain. The orthogonal protecting groups allow for selective manipulation of the α- and β-amino groups.
Incorporation of this compound in Boc-SPPS
This protocol outlines the manual incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials and Reagents:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield, MBHA)[6]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)[6]
-
Diisopropylethylamine (DIEA)[6]
-
Coupling reagents (e.g., HBTU, HOBt)[5]
-
Piperidine, 20% in DMF[6]
-
Cleavage cocktail (e.g., HF/anisole or TFA-based)[5]
-
Cold diethyl ether[5]
Protocol:
-
Resin Preparation: Swell the chosen resin in DCM for 30-60 minutes in a reaction vessel.[6]
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.[6]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA) and then DCM again.[6]
-
Neutralize the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[6]
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[5]
-
Add DIEA (6 equivalents) to pre-activate the mixture for 2-5 minutes.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result indicates completion.[5]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride and DIEA in DMF.[5]
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Orthogonal Deprotection of the Fmoc Group
The Fmoc group on the β-amino group of the incorporated Dap residue can be selectively removed on-resin to allow for side-chain modification.
Protocol:
-
Resin Preparation: Wash the peptide-resin with DMF.[6]
-
Fmoc Deprotection:
-
Side-Chain Modification: The resin with the deprotected β-amino group is now ready for further functionalization, such as acylation, alkylation, or conjugation to other molecules.
Visualizations
Boc-SPPS Cycle for this compound Incorporation
The following diagram illustrates the key steps in the incorporation of a this compound residue during Boc solid-phase peptide synthesis.
References
A Technical Guide to Boc-Dap(Fmoc)-OH: A Versatile Building Block in Peptide Chemistry
This technical guide provides an in-depth overview of N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) and its isomeric counterpart, N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH). These orthogonally protected derivatives of diaminopropionic acid are crucial reagents for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification. Their unique structure allows for the strategic introduction of a primary amine on the peptide side-chain, enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and conjugates.
Physicochemical Properties and Isomeric Forms
The strategic placement of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups on the α- and β-amino groups of L-2,3-diaminopropionic acid (Dap) is the key feature of these reagents. The Boc group is labile under acidic conditions, while the Fmoc group is removed by a base (typically piperidine). This "orthogonal" protection scheme allows for the selective deprotection of one amine group while the other remains protected, providing precise control during peptide synthesis.
The two most common isomers are Boc-L-Dap(Fmoc)-OH, used in Boc-strategy solid-phase peptide synthesis (SPPS), and Fmoc-L-Dap(Boc)-OH, used in the more common Fmoc-strategy SPPS.[]
| Property | Boc-L-Dap(Fmoc)-OH | Fmoc-L-Dap(Boc)-OH |
| Synonym(s) | Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid[2] | Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid |
| CAS Number | 122235-70-5[2] | 162558-25-0 |
| Molecular Formula | C₂₃H₂₆N₂O₆[2] | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol [2] | 426.46 g/mol |
| Appearance | White powder.[3] | Solid. |
| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS).[2] | Fmoc Solid-Phase Peptide Synthesis (SPPS). |
Core Concepts and Applications
The primary application of these reagents is in SPPS to introduce a modifiable side-chain amine.[3] This functionality is leveraged in several advanced peptide design strategies:
-
Peptide Cyclization: The side-chain amine can be deprotected on-resin and cyclized with the N-terminus or another side-chain to form lactam-bridged cyclic peptides.[4]
-
Branched Peptides: A second peptide chain can be synthesized off the deprotected side-chain amine, creating branched or "dendrimeric" peptides.
-
Conjugation: The side-chain amine serves as a handle for conjugating other molecules, such as fluorescent dyes, lipids, carbohydrates, or cytotoxic drugs for targeted delivery.[3]
-
Lysine Analogs: They are often used in structure-activity relationship (SAR) studies as a protected analog of lysine.[4]
The choice between this compound and Fmoc-Dap(Boc)-OH is dictated by the overall synthetic strategy. In Fmoc-SPPS, Fmoc-Dap(Boc)-OH is used. The Nα-Fmoc group is removed at each cycle for chain elongation. At the desired step, the side-chain Boc group can be selectively removed with acid to allow for modification, while the peptide remains anchored to the resin. Conversely, in Boc-SPPS, this compound is employed, where the Nα-Boc group is removed for chain elongation, and the side-chain Fmoc can be removed with a base for modification.[5]
Caption: Isomeric forms of protected L-diaminopropionic acid.
Experimental Protocols
The following protocols outline the general steps for incorporating Fmoc-Dap(Boc)-OH into a peptide sequence using standard manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Resin Preparation and Swelling
-
Select Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid).[6]
-
Quantify: Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Swell: Wash and swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes to ensure proper solvation of the polymer support.[7]
Standard SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid preceding the Fmoc-Dap(Boc)-OH residue.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc adduct.[8]
-
Amino Acid Coupling:
-
Activation: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU/HOBt (or HATU/HOAt) and a base such as N,N-diisopropylethylamine (DIEA) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[7]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[7]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates a free amine is no longer present. Repeat coupling if necessary.[7]
-
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
Incorporation of Fmoc-Dap(Boc)-OH
Follow the standard SPPS cycle (Step 2) using Fmoc-Dap(Boc)-OH as the amino acid to be coupled.
Selective Side-Chain Deprotection and Modification (On-Resin)
This step is performed after the full peptide sequence has been assembled but before cleavage from the resin.
-
Wash: Wash the peptide-resin with dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to selectively remove the side-chain Boc group of the Dap residue.[5] The Nα-Fmoc group (if present) and other acid-labile side-chain protecting groups (e.g., tBu) will also be removed. For truly orthogonal removal, ensure the N-terminus is acetylated or protected with a non-acid-labile group if side-chain modification is desired before final cleavage.
-
Neutralization and Wash: Wash the resin with DCM, then neutralize with a 5-10% solution of DIEA in DCM. Wash again with DCM and DMF.
-
Side-Chain Modification: The now-free β-amino group on the Dap side-chain is available for reaction (e.g., coupling to another molecule, lactamization).
Caption: General workflow for an Fmoc-SPPS cycle.
Final Cleavage and Purification
-
Cleavage: Once the synthesis and any on-resin modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[9]
-
Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.[8]
Logical Workflow: Orthogonal Deprotection Strategy
The utility of Fmoc-Dap(Boc)-OH hinges on the differential lability of the two protecting groups. This allows for two distinct synthetic pathways after the residue has been incorporated into the peptide chain.
Caption: Orthogonal deprotection pathways for Fmoc-Dap(Boc)-OH.
This guide provides a foundational understanding of this compound and its isomers for their application in advanced peptide synthesis. Researchers should always consult specific literature for reaction conditions tailored to their particular peptide sequence and modification goals.
References
Synthesis and Purification of Boc-Dap(Fmoc)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the synthesis and purification of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a crucial building block in peptide synthesis and drug development. The orthogonal protection scheme of this compound, with an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the β-amino group, allows for selective deprotection and modification, making it an invaluable tool for creating complex peptides and bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98.0% (HPLC)[1][2][3] |
| Storage Temperature | 2-8°C |
Synthesis of Boc-L-Dap(Fmoc)-OH
A multi-step synthetic route starting from the commercially available Nα-Fmoc-O-tert-butyl-D-serine has been reported. This pathway involves the formation of a Weinreb-Nahm amide, reduction to an aldehyde, reductive amination to introduce the second amino group, and subsequent oxidation to the carboxylic acid.
Synthetic Workflow
Caption: Synthetic workflow for Boc-L-Dap(Fmoc)-OH.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Weinreb-Nahm Amide
-
To a solution of Nα-Fmoc-O-tert-butyl-D-serine in a suitable aprotic solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., HATU) in the presence of a non-nucleophilic base (e.g., DIEA).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up. The organic layer is washed sequentially with a weak acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide, which can often be used in the next step without further purification.
Step 2: Reduction to the α-Amino Aldehyde
-
Dissolve the crude Weinreb-Nahm amide in a dry ethereal solvent (e.g., THF) and cool to 0°C under an inert atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in the same solvent.
-
Stir the reaction at 0°C and monitor its progress.
-
Once the reaction is complete, quench it by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts and concentrate to give the crude α-amino aldehyde.
Step 3: Reductive Amination to Protected 2,3-Diaminopropanol
-
Dissolve the crude α-amino aldehyde in a suitable solvent.
-
Add a source for the β-amino group, such as tert-butyl carbamate (Boc-NH₂), and a Lewis acid catalyst (e.g., Ti(OiPr)₄).
-
Perform the reduction of the intermediate imine using a suitable reducing agent.
-
After an appropriate reaction time, work up the reaction mixture to isolate the protected 2,3-diaminopropanol derivative.
Step 4: Oxidation to Boc-L-Dap(Fmoc)-OH
-
Dissolve the protected 2,3-diaminopropanol in a suitable solvent system.
-
Carry out the oxidation of the primary alcohol to a carboxylic acid using an appropriate oxidizing agent (e.g., TEMPO-mediated oxidation).
-
Monitor the reaction for completion.
-
Upon completion, perform an appropriate work-up to isolate the crude Boc-L-Dap(Fmoc)-OH.
Purification of this compound
The final purification of this compound is crucial to ensure its suitability for peptide synthesis. A combination of techniques, including crystallization and chromatography, can be employed.
Experimental Protocol: Purification
Method 1: Crystallization
-
Trituration: If the crude product is an oil, it can often be solidified by trituration with a non-polar solvent in which it is insoluble, such as hexane or diethyl ether. Stirring the oil with the solvent can induce precipitation of the solid product.
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, ethanol).
-
Slowly add a "poor" anti-solvent (e.g., hexane, water) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Method 2: Flash Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Elute the column with a suitable mobile phase system, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane. The polarity of the mobile phase should be optimized based on TLC analysis.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
Orthogonal Protection Strategy
The key utility of this compound lies in its orthogonal protecting groups, which allow for the selective deprotection of either the α- or β-amino group.
Caption: Orthogonal deprotection of this compound.
This selective deprotection is fundamental in solid-phase peptide synthesis (SPPS) for applications such as peptide cyclization, branching, and the attachment of reporter molecules. The Boc group is typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), while the Fmoc group is cleaved using a solution of piperidine in N,N-dimethylformamide (DMF).
By following the detailed synthetic and purification protocols outlined in this guide, researchers can reliably obtain high-purity this compound for their advanced research and development needs in the fields of peptide chemistry and drug discovery.
References
An In-depth Technical Guide to the Stability and Storage of Boc-Dap(Fmoc)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, a comprehensive understanding of the stability and handling of amino acid derivatives is paramount. This technical guide focuses on Nα-tert-butoxycarbonyl-Nβ-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a key building block in the synthesis of modified peptides. This document provides a detailed overview of its stability profile, recommended storage conditions, and essential handling protocols to ensure its integrity and performance in experimental settings.
Chemical Profile and Significance
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. The α-amino group is protected by an acid-labile tert-butoxycarbonyl (Boc) group, while the β-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection and functionalization of either amino group, making it a versatile reagent for creating branched, cyclic, or otherwise modified peptides. Given its crucial role, maintaining its chemical integrity through proper storage and handling is essential for the successful synthesis of target molecules.
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage environment. To minimize degradation and ensure a long shelf-life, the following conditions are recommended based on information from various suppliers:
-
Temperature: The most critical factor for the long-term storage of this compound is temperature. It is recommended to store the compound in a controlled cold environment. Specific temperature recommendations include:
-
Moisture: this compound should be stored in a dry environment. The compound is a solid, and exposure to moisture can lead to hydrolysis of the protecting groups or the carboxylic acid. It is advisable to store it in a tightly sealed container, and for long-term storage, the use of a desiccator is recommended.[1]
-
Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | To minimize thermal degradation. |
| Moisture | Sealed in a dry environment | To prevent hydrolysis.[1] |
| Light | Protected from light | To prevent photochemical degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |
Stability Profile and Potential Degradation Pathways
Direct quantitative stability data for this compound is not extensively available in public literature. However, based on the chemical nature of the molecule and data from related compounds, several potential degradation pathways can be inferred.
-
Hydrolysis: The ester and carbamate linkages of the Boc and Fmoc protecting groups are susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the loss of the protecting groups and the formation of L-2,3-diaminopropionic acid.
-
Lactam Formation: Under certain conditions, particularly basic environments, intramolecular cyclization can occur involving the side-chain amino group, leading to the formation of a lactam.[3] While this is more commonly observed as a side reaction during peptide synthesis, it could potentially occur during prolonged storage under inappropriate conditions.
While specific stability studies on this compound are not widely published, studies on similar compounds provide some insight. For instance, a study on Fmoc-His(Boc)-OH demonstrated excellent solution stability in dimethylformamide (DMF) over 10 days, with over 99% purity retained.[4] This suggests that the Boc protecting group can confer a degree of stability to the amino acid derivative.[4]
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment
For researchers wishing to perform their own stability studies, the following protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To determine the stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (solid)
-
HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Vials with screw caps
-
Analytical balance
-
HPLC system with a UV detector
-
Temperature and humidity controlled chambers
Procedure:
-
Sample Preparation:
-
Weigh out equal amounts of this compound into several vials.
-
Divide the vials into different groups for testing under various conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, and light exposure).
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, take a vial from each storage condition.
-
Prepare a standard solution of the sample in a suitable solvent (e.g., DMF or acetonitrile).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) to determine its purity. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Monitor the chromatogram for the appearance of degradation products and a decrease in the area of the main peak.
-
-
Data Presentation:
-
Record the purity of the sample at each time point for each condition.
-
Plot the purity as a function of time for each storage condition to determine the degradation rate.
-
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Handling and Use in Synthesis
Proper handling of this compound is crucial to prevent contamination and degradation during experimental use.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Dissolution: this compound is soluble in organic solvents such as DMF.[1][6] When preparing solutions for peptide synthesis, it is recommended to use fresh, high-quality solvents.
-
Weighing: The compound should be weighed in a clean, dry environment. To avoid moisture absorption, allow the container to equilibrate to room temperature before opening if it has been stored in a refrigerator or freezer.
-
Use in Solid-Phase Peptide Synthesis (SPPS): During SPPS, it is important to use fresh solutions of this compound.[3] Degradation of the reagent can lead to lower coupling efficiencies and the formation of impurities in the final peptide product.[3]
Conclusion
While comprehensive, publicly available stability data for this compound is limited, adhering to recommended storage and handling guidelines is critical for preserving its quality and ensuring reliable results in research and development. Storing the compound at low temperatures, in a dry and dark environment, and under an inert atmosphere will significantly contribute to its long-term stability. For critical applications, conducting in-house stability testing is advisable to establish a precise shelf-life under specific laboratory conditions. By following these best practices, researchers can confidently utilize this compound in the synthesis of complex and innovative peptide-based molecules.
References
The Versatile Building Block: A Technical Guide to Boc-Dap(Fmoc)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Boc-Dap(Fmoc)-OH, is a cornerstone in modern peptide chemistry. This non-proteinogenic amino acid derivative, with its orthogonally protected α- and β-amino groups, offers synthetic chemists a powerful tool for constructing complex peptides with tailored functionalities. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their peptide synthesis endeavors.
Core Concepts: The Power of Orthogonal Protection
The utility of this compound lies in the differential lability of its two protecting groups. The Boc (tert-butyloxycarbonyl) group on the α-amine is sensitive to acidic conditions, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the β-amine is removed by a base, commonly piperidine.[1] This orthogonality is the key to its versatility, allowing for the selective deprotection and modification of either the peptide backbone or the side chain at any stage of the synthesis.[2][3]
This strategic design enables a wide array of applications, including:
-
Synthesis of Cyclic Peptides: The β-amino group can be deprotected on-resin to form a lactam bridge with a carboxylic acid group from another amino acid side chain or the C-terminus, leading to conformationally constrained cyclic peptides with enhanced stability and bioactivity.[4][5]
-
Branched and Dendrimeric Peptides: The side-chain amine serves as a branching point for the synthesis of multi-valent peptide constructs, which are valuable in drug delivery and immunology research.[5]
-
Peptidomimetics: Incorporation of Dap allows for the creation of peptide bond surrogates, which can improve metabolic stability by preventing protease cleavage.[6]
-
Conjugation: The free β-amino group provides a site for the specific attachment of various moieties, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), for diagnostic and therapeutic applications.[1]
Data Presentation: Performance Metrics in Peptide Synthesis
The successful incorporation of this compound into a peptide sequence is dependent on high efficiency at each step of solid-phase peptide synthesis (SPPS). The following table summarizes key quantitative parameters and the methods used for their determination.
| Parameter | Expected Efficiency/Purity | Monitoring/Determination Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small cleaved resin sample |
| Crude Peptide Purity (Post-Cleavage) | 50-90% (Sequence-dependent) | Analytical Reverse-Phase HPLC (RP-HPLC) |
| Crude Peptide Yield | 65-75% | Gravimetric analysis after cleavage and precipitation |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry (MS) |
| Purified Peptide Yield | 15-25% | Gravimetric analysis after RP-HPLC purification |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using a manual Boc-SPPS strategy.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[2]
-
Procedure: a. Place the desired amount of resin (typically 0.1-0.5 mmol) in a reaction vessel. b. Add dichloromethane (DCM) to the resin and allow it to swell for 30-60 minutes.[1] c. Drain the DCM and wash the resin three times with DCM.[2]
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
-
Boc Deprotection: a. Wash the resin with DCM (3x).[2] b. Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[2] c. Agitate for 1-2 minutes, then drain.[2] d. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2] e. Drain the TFA solution and wash the resin with DCM (3-5x), followed by isopropanol (2x), and then DCM (3x).[2]
-
Neutralization: a. Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[2] b. Agitate for 5-10 minutes and then drain.[2]
-
Amino Acid Coupling (for this compound): a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).[3] b. Add DIEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.[3] c. Add the activated amino acid solution to the neutralized resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.[3] e. Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[2][3]
-
Washing: a. After complete coupling, wash the resin with DMF (3x) and DCM (3x).[1]
Protocol 3: Selective On-Resin Nβ-Fmoc Deprotection
This protocol is performed when side-chain modification is desired before cleavage from the resin.
-
Wash the peptide-resin with DMF (3x).[4]
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[4]
-
Drain the solution and add a fresh 20% piperidine in DMF solution.
-
Agitate for an additional 15 minutes.[4]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.[4] The resin is now ready for side-chain modification.
Protocol 4: Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% phenol, 5% water, 2% triisopropylsilane) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[2]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[2]
-
Dry the crude peptide pellet under vacuum.[2]
Visualizations: Workflows in Peptide Synthesis
The following diagrams illustrate the key workflows in the application of this compound.
References
Unlocking Novel Peptide Therapeutics: A Technical Guide to Boc-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy and specificity has led researchers to explore the vast chemical space of unnatural peptides. Among the diverse building blocks available, N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of this compound, detailing its properties, applications, and the experimental protocols necessary for its successful integration into innovative peptide-based drug discovery and development programs.
Core Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its utility in peptide synthesis stems from the orthogonal protection of its two amino groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection and modification of either amino group during solid-phase peptide synthesis (SPPS), providing a gateway to a wide array of peptide modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, Boc-3-(Fmoc-amino)-L-alanine |
| CAS Number | 122235-70-5[1][2][3][4] |
| Molecular Formula | C₂₃H₂₆N₂O₆[1][2][3][4] |
| Molecular Weight | 426.46 g/mol [1][2][3][4] |
| Appearance | Solid[1][2][3][4] |
| Purity (HPLC) | ≥98.0%[1][2][3][4] |
| Solubility | Soluble in dimethylformamide (DMF)[5] |
| Storage | Store at 2-8°C[4][6] |
Applications in Unnatural Peptide Synthesis
The unique structure of this compound makes it a valuable building block for the synthesis of a diverse range of unnatural peptides with tailored properties.
-
Introduction of a Chemical Handle: The β-amino group of the Dap residue, once deprotected, serves as a versatile chemical handle for various modifications. This allows for the attachment of functionalities such as polyethylene glycol (PEG) to improve pharmacokinetic profiles, fluorescent labels for imaging studies, or cytotoxic payloads for targeted drug delivery.
-
Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Asp or Glu), leading to the synthesis of cyclic peptides.[7] Cyclization can enhance peptide stability, receptor affinity, and bioavailability.
-
Lysine Analogue: Fmoc-Dap(Boc)-OH has been utilized as a protected analogue of lysine in structure-activity relationship (SAR) studies.[7]
-
pH-Responsive Peptides: The incorporation of Dap residues can impart pH sensitivity to peptides. This is particularly relevant in the design of anticancer peptides that selectively target the acidic tumor microenvironment.[6]
-
Gene Delivery Vectors: Peptides rich in Dap have been designed as pH-responsive vectors for the delivery of nucleic acids like siRNA.[8][9] These peptides can facilitate endosomal escape, a critical step in nucleic acid delivery.
-
Antimicrobial Peptides: The introduction of the positively charged Dap side chain can be crucial for the interaction of antimicrobial peptides with negatively charged bacterial cell membranes, leading to membrane disruption and bacterial cell death.[10]
-
Radiopharmaceutical Development: The D-enantiomer, Fmoc-D-Dap(Boc)-OH, is used in the synthesis of DOTA-modified peptides, which can chelate metals for applications in cancer diagnostics and therapy.[11]
Experimental Protocols
The successful incorporation of this compound into a peptide sequence requires careful execution of solid-phase peptide synthesis (SPPS) protocols. Both Boc and Fmoc-based SPPS strategies can be employed, leveraging the orthogonal nature of the protecting groups.
Boc-SPPS Workflow for this compound Incorporation
This protocol outlines the manual incorporation of a this compound residue into a peptide chain using a Boc-based strategy.
Table 2: Boc-SPPS Cycle for this compound Incorporation
| Step | Procedure | Reagents | Time | Monitoring |
| 1. Resin Swelling | Swell the resin in the appropriate solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) | 30-60 min | - |
| 2. Boc Deprotection | Remove the N-terminal Boc group. | 25-50% Trifluoroacetic acid (TFA) in DCM | 20-30 min | HPLC analysis of a small cleaved sample |
| 3. Neutralization | Neutralize the protonated N-terminus. | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | 5-10 min | - |
| 4. Coupling | Couple the pre-activated this compound. | This compound, HBTU/HATU, DIEA in DMF | 1-4 hours | Kaiser Test (ninhydrin test) or Chloranil Test |
| 5. Capping (Optional) | Block any unreacted amino groups. | Acetic anhydride/DIEA in DMF | 2 x 15 min | - |
Detailed Methodology:
-
Resin Preparation: Start with a suitable resin for Boc-SPPS, such as Merrifield resin for a C-terminal carboxylic acid or MBHA/BHA resin for a C-terminal amide.[11] Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[11]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM.[11] Agitate for 1-2 minutes, drain, and then add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[11] Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM again.[11]
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[11]
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents) or HATU (2.85 equivalents), and an additive like HOBt (3 equivalents) in DMF.[7][9] Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[7][9]
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the reaction vessel for 1-4 hours at room temperature.[7][9]
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[9]
-
-
Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF.[7]
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
Orthogonal Deprotection and Side-Chain Modification
The key advantage of this compound is the ability to selectively deprotect the β-amino group on the solid support.
Table 3: On-Resin Fmoc Deprotection of Dap Side Chain
| Step | Procedure | Reagents | Time | Monitoring |
| 1. Washing | Prepare the resin for deprotection. | DMF | 3 x 1 min | - |
| 2. Fmoc Deprotection | Remove the Fmoc group from the Dap side chain. | 20% Piperidine in DMF | 1 x 5 min and 1 x 15 min | HPLC analysis of a small cleaved sample |
| 3. Washing | Remove residual piperidine. | DMF, DCM | 5x each | - |
Detailed Methodology:
-
Resin Preparation: After incorporation of the this compound and any subsequent amino acids, ensure the N-terminal α-amino group is protected (e.g., with a Boc group).
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[10]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all traces of piperidine. The free β-amino group of the Dap residue is now available for modification.[10]
-
Side-Chain Modification: The newly exposed amine can be reacted with a variety of reagents to introduce the desired functionality. For example, acetylation can be achieved by treating the resin with acetic anhydride and DIEA in DMF.[10]
Cleavage and Final Deprotection
Once the peptide synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support and all remaining protecting groups removed.
Table 4: Peptide Cleavage from Resin
| Method | Reagents | Time | Notes |
| HF Cleavage | Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole) | 1-2 hours | Standard for Boc-SPPS, requires specialized equipment.[9] |
| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA) | - | A less hazardous alternative to HF.[9] |
Detailed Methodology:
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. For peptides synthesized using a Boc strategy, a strong acid like anhydrous HF with a scavenger such as anisole is typically used.[9]
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail.
-
Peptide Precipitation: After the cleavage reaction is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.[11]
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity.[11]
Visualizing the Impact: Signaling Pathways and Logical Relationships
The incorporation of this compound can lead to peptides with specific biological activities, often through the modulation of cellular signaling pathways.
Inhibition of LPS-Induced Inflammatory Signaling
Peptides containing Dap have been shown to neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This neutralization can prevent the activation of the CD14/Toll-like Receptor 4 (TLR4) signaling pathway in immune cells like macrophages, thereby dampening the inflammatory response.
pH-Responsive Targeting of Cancer Cells
The lower pH of the tumor microenvironment (pH 6.5-6.9) compared to normal tissues (pH ~7.4) can be exploited by peptides containing Dap. The side-chain amine of Dap has a pKa that allows it to become protonated and positively charged at the lower pH of the tumor, leading to enhanced electrostatic interactions with the negatively charged membranes of cancer cells and subsequent cell lysis.
Conclusion
This compound is a cornerstone building block for the synthesis of unnatural peptides with significant therapeutic potential. Its orthogonal protecting groups provide medicinal chemists with the flexibility to design and create complex peptide architectures with tailored biological activities. From enhancing the stability and target affinity of peptide drugs to enabling novel mechanisms of action such as pH-responsive targeting, this compound will undoubtedly continue to be a critical tool in the development of the next generation of peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this versatile amino acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential requirements of MyD88 and TRIF pathways in TLR4-mediated immune responses in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways of TLR4 [pfocr.wikipathways.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 9. CD14 controls the LPS-induced endocytosis of Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of Boc-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of Nα-tert-butyloxycarbonyl-Nβ-fluorenylmethyloxycarbonyl-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a critical building block in modern peptide synthesis and drug discovery. The chirality of amino acid precursors is paramount, as the biological activity, specificity, and pharmacokinetic properties of the final peptide are intrinsically linked to its precise three-dimensional structure. This document will delve into the distinct characteristics of the D- and L-stereoisomers of this compound, offering a comparative analysis of their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and an exploration of their differential impact on biological systems.
Core Concepts: The Significance of Stereochemistry in Dap-Containing Peptides
Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a unique side chain for chemical modifications, including branching, cyclization, and the attachment of various functional moieties. The presence of a chiral center at the alpha-carbon gives rise to two stereoisomers: Boc-L-Dap(Fmoc)-OH (the (S)-enantiomer) and Boc-D-Dap(Fmoc)-OH (the (R)-enantiomer).
The incorporation of either the L- or D-isomer into a peptide sequence can have profound consequences:
-
Biological Activity: The stereochemistry of a peptide dictates its interaction with chiral biological targets such as receptors and enzymes. Often, only one enantiomer will exhibit the desired biological activity, while the other may be inactive or even elicit off-target effects.
-
Proteolytic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases. The introduction of D-amino acids can significantly enhance a peptide's resistance to enzymatic cleavage, thereby increasing its in vivo half-life.[1][2]
-
Conformational Constraints: The stereochemistry of an amino acid residue influences the local and global conformation of a peptide. The use of D-amino acids can induce specific turns or secondary structures that may be crucial for biological function.
Data Presentation: A Comparative Analysis of this compound Stereoisomers
The selection of the appropriate stereoisomer for peptide synthesis requires a thorough understanding of their distinct physicochemical properties. The following table summarizes the key quantitative data for the L- and D-enantiomers of this compound.
| Property | Boc-L-Dap(Fmoc)-OH | Boc-D-Dap(Fmoc)-OH |
| Molecular Formula | C₂₃H₂₆N₂O₆ | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol | 426.46 g/mol |
| Appearance | White powder | Solid |
| Melting Point | 136 - 138 °C[3] | Not explicitly available in searched results |
| Optical Rotation | [α]D²⁰ = -9 ± 1 ° (c=2 in DMF)[3] | Not explicitly available in searched results |
| CAS Number | 122235-70-5[4] | 131570-56-4[5] |
Experimental Protocols
Synthesis of Boc-L-Dap(Fmoc)-OH from D-Serine
A common route for the stereospecific synthesis of L-Dap derivatives involves starting from the opposite enantiomer of a readily available chiral precursor, such as serine. The following is a representative multi-step synthesis of Boc-L-Dap(Fmoc)-OH from D-serine.
Workflow for the Synthesis of Boc-L-Dap(Fmoc)-OH
Caption: Synthetic pathway from D-Serine to Boc-L-Dap(Fmoc)-OH.
Detailed Methodology:
-
Protection of D-Serine: The synthesis begins with the protection of the amino and carboxyl groups of D-serine. For instance, Nα-Fmoc-O-tert-butyl-D-serine is a commercially available starting material.
-
Conversion to Aldehyde: The protected D-serine is converted to the corresponding aldehyde, for example, through a Swern or Dess-Martin oxidation.
-
Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine source to introduce the second amino group, yielding a protected 2,3-diaminopropanol.
-
Oxidation: The primary alcohol of the diaminopropanol is then oxidized to a carboxylic acid to form the protected L-Dap backbone.
-
Protecting Group Manipulation: Finally, the protecting groups are manipulated to yield the desired Boc-L-Dap(Fmoc)-OH. This may involve the removal of existing protecting groups and the introduction of the Boc and Fmoc groups at the appropriate positions.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of this compound is crucial. Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[6][7][8][9]
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Detailed Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often effective for the separation of N-protected amino acids.[6][8]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). For reversed-phase, a mixture of acetonitrile, water, and an acidic modifier is common.[7]
-
Sample Preparation: The this compound sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 254 nm or 265 nm to detect the Fmoc group.
-
-
Data Analysis: The enantiomeric excess (%ee) is calculated by integrating the peak areas of the two enantiomers.
Differential Biological Impact and Signaling Pathways
The incorporation of D-amino acids, such as D-Dap, can significantly influence a peptide's interaction with biological systems. For example, peptides containing D-amino acids have been shown to exhibit enhanced stability against proteases, leading to a longer duration of action.[1][2] This is particularly relevant in the context of therapeutic peptides that need to persist in a biological environment.
One area where the stereochemistry of diaminopimelic acid (a related diamino acid) is crucial is in the activation of the innate immune system. Peptides containing meso-diaminopimelic acid (a specific stereoisomer) are known to be ligands for NOD1, a cytosolic pattern recognition receptor.[10] The binding of these peptides to NOD1 triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[10] While this example does not directly involve this compound, it highlights the principle that the precise stereochemistry of a diamino acid-containing molecule can determine its ability to engage with specific signaling pathways.
Hypothesized Differential Signaling of Peptides with D- vs. L-Dap
Caption: Potential differential biological outcomes of L- vs. D-Dap peptides.
Conclusion
The stereoisomers of this compound represent distinct chemical entities with unique properties that can be strategically employed in peptide and drug development. The choice between the L- and D-enantiomer has profound implications for the biological activity, stability, and conformational properties of the final peptide product. A thorough understanding of their individual characteristics, coupled with robust analytical methods for ensuring enantiomeric purity, is essential for the rational design and synthesis of novel peptide-based therapeutics. Further research into the specific biological roles of peptides containing these isomers will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. peptide.com [peptide.com]
- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. phenomenex.com [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Orthogonal Partnership: A Technical Guide to Protecting Groups in Boc-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture with high fidelity. This technical guide delves into the core principles of the orthogonal protecting group strategy as exemplified by N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH). This versatile building block is instrumental in the synthesis of complex peptides, including those with branched or cyclic structures, by enabling the selective modification of its distinct amino functionalities.
Core Concepts: The Power of Orthogonal Protection
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its utility in solid-phase peptide synthesis (SPPS) is rooted in the "orthogonal" nature of its two protecting groups: the Boc group on the α-amino group and the Fmoc group on the β-amino group.[1] Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other.[2][3]
The Boc (tert-butyloxycarbonyl) group is acid-labile and is typically removed using moderately strong acids such as trifluoroacetic acid (TFA).[4][5] Conversely, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is cleaved by treatment with a secondary amine, most commonly piperidine.[6][7] This differential lability is the cornerstone of its application, allowing for precise, stepwise manipulation of the peptide chain and side-chain functionalities.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| Appearance | Solid |
| Purity (HPLC) | ≥98.0% |
Strategic Deprotection: Experimental Protocols and Data
The successful incorporation and selective deprotection of this compound are critical for the synthesis of the target peptide. The following sections provide detailed experimental protocols and quantitative data on the removal of both protecting groups.
N-α-Boc Group Deprotection
The removal of the Boc group is a standard step in Boc-based SPPS to elongate the peptide chain.
Experimental Protocol: Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.
-
Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]
-
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (IPA) (2 times), and then DCM again (3 times) to remove residual acid.[8]
-
Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
-
Final Washing: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Quantitative Data on Boc Deprotection
The efficiency of Boc deprotection is crucial for preventing the formation of deletion sequences.
| Deprotection Condition | Time | Purity of Product | Reference |
| 55% TFA in DCM | 30 min | ~9% higher on average | [9] |
| 100% TFA | 5 min | Lower purity, risk of incomplete removal | [9] |
| Thermal (Boiling Water) | 10 min - 2 h | Quantitative | [10] |
| Thermal (Continuous Flow, 240 °C) | 30 min | 88-93% | [11] |
N-β-Fmoc Group Deprotection
The selective removal of the Fmoc group allows for on-resin modification of the Dap side chain, such as cyclization or branching.
Experimental Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 1-3 minutes and drain.[7]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.
-
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7] The resin is now ready for side-chain modification.
Quantitative Data on Fmoc Deprotection
The rate of Fmoc deprotection is highly dependent on the base concentration and solvent.
| Base | Concentration | Solvent | Half-life (t₁/₂) | Reference |
| Piperidine | 20% | DMF | ~6 seconds | [7] |
| Piperidine | 5% | DMF | ~20 seconds | [7] |
| Morpholine | 50% | DMF | ~1 minute | [1] |
| Dicyclohexylamine | 50% | DMF | ~35 minutes | [7] |
| Diisopropylethylamine (DIEA) | 50% | DMF | ~10 hours | [7] |
Fmoc Removal Efficiency with Piperidine
| Piperidine Concentration | Time | Fmoc Removal | Reference |
| 1% | 3 min | ~50% | [12] |
| 2% | 5 min | ~88% | [12] |
| 5% | 3 min | >99% | [12] |
| 20% | 3 min | >99% | [12] |
Visualizing the Chemistry and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The dual-protection strategy of this compound provides peptide chemists with a powerful tool for the synthesis of complex and modified peptides. The ability to selectively deprotect either the α-amino or β-amino group under orthogonal conditions opens up a vast synthetic landscape. A thorough understanding of the reaction kinetics and potential side reactions associated with both Boc and Fmoc deprotection is essential for optimizing synthetic protocols and achieving high yields of the desired peptide product. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this versatile building block.
References
- 1. connectsci.au [connectsci.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Architect's Toolkit: A Deep Dive into Boc and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among the arsenal of chemical tools available, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long stood as the cornerstones of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the core principles, experimental protocols, and comparative analysis of these two dominant strategies, empowering researchers to make informed decisions for their synthetic challenges.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1] Orthogonality in this context refers to the ability to selectively remove one class of protecting groups without affecting others, a critical feature for the stepwise assembly of amino acids.[2]
The Boc Strategy: As the classic and foundational approach to SPPS, the Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][3] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[5][6] This reliance on differential acid lability makes the Boc strategy "quasi-orthogonal".[6]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[7] In contrast, the side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) moiety, and are removed simultaneously with cleavage from the resin using TFA.[2][] This distinct difference in deprotection chemistry—base for the temporary group and acid for the permanent ones—establishes the Fmoc/tBu strategy as a truly orthogonal system.[2][5]
Comparative Analysis: Choosing the Right Tool for the Job
The choice between Boc and Fmoc chemistry is a critical decision in planning a peptide synthesis, with each strategy offering distinct advantages and disadvantages.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc)[8] | 9-Fluorenylmethyloxycarbonyl (Fmoc)[8] |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[8] | 20% Piperidine in N,N-Dimethylformamide (DMF)[8] |
| Nα-Deprotection Conditions | Strongly acidic (pH 1-2)[][8] | Mildly basic (pH 10-12)[][8] |
| Side-Chain Protecting Groups | Benzyl-based (Bzl)[8] | tert-Butyl-based (tBu)[8] |
| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA)[8] | Trifluoroacetic Acid (TFA) with scavengers[8] |
| Orthogonality | Quasi-orthogonal[8] | Orthogonal[8] |
| Advantages | - Robust and well-established.[9]- Better for long or hydrophobic sequences prone to aggregation.[9]- Lower risk of racemization for sensitive residues like histidine.[9] | - Milder deprotection conditions preserve sensitive functionalities.[9]- Orthogonality allows for selective side-chain modifications.[9]- Amenable to automation.[9]- Safer final cleavage reagents.[9]- UV monitoring of Fmoc deprotection is possible.[9] |
| Disadvantages | - Harsh repetitive acid deprotection can degrade sensitive peptides.[9]- Final cleavage requires hazardous reagents (HF) and specialized equipment.[9]- Less suitable for peptides with acid-sensitive modifications.[9] | - Aggregation can be an issue in some sequences.[10]- Base-labile side reactions (e.g., aspartimide formation) can occur.[9][10]- Fmoc-protected amino acids are generally more expensive.[9] |
| Common Applications | Synthesis of long, complex, or aggregation-prone peptides.[9] | Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation), and routine automated synthesis.[9] |
Deprotection Mechanisms: The Chemical Underpinnings
The selective removal of Boc and Fmoc groups is central to the success of SPPS.
Boc Deprotection: An Acid-Catalyzed Pathway
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism.[3] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] This intermediate readily decarboxylates to liberate the free amine.[3]
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Fmoc Deprotection: A Base-Mediated Elimination
The removal of the Fmoc group occurs through a β-elimination mechanism initiated by a base, typically piperidine.[5][11] The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and carbon dioxide, thereby releasing the free amine.[5][11]
Caption: Base-mediated β-elimination mechanism for Fmoc deprotection.
Experimental Protocols
The following sections provide generalized protocols for single-cycle amino acid addition in both Boc and Fmoc SPPS.
Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
Materials:
-
Boc-protected amino acid
-
Merrifield resin (or other suitable resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours.[12]
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group.[8]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with 5% DIEA in DCM (3x) to neutralize the TFA salt.[13]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.[14]
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[14]
-
Add the filtered activated amino acid solution to the neutralized peptide-resin.[14]
-
Agitate the mixture for 1-2 hours at room temperature.[14]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Caption: Generalized workflow for a single Boc SPPS cycle.
Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.
Materials:
-
Fmoc-protected amino acid
-
Wang or Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours.[8]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group.[8]
-
Wash the resin with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Caption: Generalized workflow for a single Fmoc SPPS cycle.
Side Reactions: Potential Pitfalls and Mitigation Strategies
Despite the robustness of both methodologies, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
Common Side Reactions in Boc Chemistry:
-
Acid-catalyzed side reactions: The repetitive use of TFA can lead to the degradation of sensitive residues.[9]
-
t-Butylation: The tert-butyl cation generated during deprotection can modify susceptible amino acids like tryptophan and methionine.[5] This can be minimized by using scavengers such as dithiothreitol (DTE).[15]
Common Side Reactions in Fmoc Chemistry:
-
Diketopiperazine formation: This is particularly prevalent at the dipeptide stage, especially when proline is one of the first two residues.[10]
-
Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions.[10] Adding HOBt to the piperidine deprotection solution can reduce its occurrence.[10]
-
Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[11]
Conclusion: A Strategic Choice for Peptide Synthesis
The Boc and Fmoc protecting groups are indispensable tools in the synthesis of peptides, each with a distinct set of advantages and limitations. The Boc strategy, with its robust history, remains a powerful option for challenging, aggregation-prone sequences. However, the milder conditions and true orthogonality of the Fmoc strategy have positioned it as the method of choice for routine synthesis and for peptides containing sensitive modifications.[1] A thorough understanding of the underlying chemistry, potential side reactions, and experimental nuances of both approaches is crucial for researchers and drug development professionals to successfully navigate the complexities of peptide synthesis and achieve their desired target molecules with high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the incorporation of N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) into synthetic peptides via solid-phase peptide synthesis (SPPS). The orthogonal protection strategy offered by this reagent allows for selective deprotection and modification, making it a valuable tool for creating complex and modified peptides.
Introduction
L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid featuring a primary amine on its side chain. This functional group serves as a versatile handle for various peptide modifications, including cyclization, branching, and the attachment of moieties such as PEG, lipids, or fluorescent labels.[1][2][3]
The successful incorporation of Dap into a peptide sequence during SPPS requires an orthogonal protection strategy to differentiate the α-amino and β-amino groups.[2] The use of this compound in a Boc-based SPPS workflow provides this orthogonality. The acid-labile tert-butyloxycarbonyl (Boc) group protects the α-amine, while the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the β-amine side chain.[1][3] This allows for the selective removal of the Fmoc group on-resin for side-chain modification, while the Boc group is removed at each cycle of peptide elongation.[1]
Data Presentation
The efficiency and purity of the synthesis are critical parameters. The following table summarizes expected values for a standard synthesis incorporating this compound.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |
| Crude Peptide Purity (Post-Cleavage) | 70-90% (Sequence-dependent) | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Table 1: Expected Efficiency and Purity in Boc-SPPS with this compound.[1]
Experimental Protocols
This section details the step-by-step methodology for the manual incorporation of a this compound residue into a peptide chain using Boc-SPPS.
The choice of resin is dependent on the desired C-terminal functionality of the final peptide.
-
Merrifield resin: For peptides with a C-terminal carboxylic acid.
-
MBHA or BHA resin: For peptides with a C-terminal amide.[1]
Protocol:
-
Place the desired amount of resin (typically on a 0.1-0.5 mmol scale) into a reaction vessel equipped with a sintered glass frit.[1]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.[1]
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3-5 times), followed by isopropanol (IPA) (2 times), and then DCM (3 times).[1]
Neutralization:
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin with DCM (3-5 times) to remove excess base.[1]
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in DMF or NMP.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test.
-
Once complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[1]
Repeat the Boc deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
If modification of the Dap side chain is desired prior to cleavage from the resin, the Fmoc group can be selectively removed.
-
Wash the peptide-resin with N,N-dimethylformamide (DMF) (3 times).
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. The resin is now ready for side-chain modification.[1]
This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.
Caution: This procedure should be performed in a well-ventilated fume hood as it involves strong, corrosive acids.[1]
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common choice for peptides without sensitive residues (e.g., Cys, Met, Trp) is Reagent B (TFA/H₂O/Phenol/TIPS, 88:5:5:2).
-
Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.[1]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry.[4][5]
Visualizations
References
Coupling of Boc-Dap(Fmoc)-OH using HBTU/HATU Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties. Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) is a key building block that introduces a versatile primary amine on the peptide side chain, enabling subsequent modifications such as PEGylation, drug conjugation, or cyclization. The successful coupling of this sterically demanding amino acid is critical for the overall success of the peptide synthesis. This document provides detailed application notes and protocols for the efficient coupling of this compound using the highly effective uronium-based coupling reagents, HBTU and HATU.
Orthogonal Protection Strategy
The use of this compound exemplifies an orthogonal protection strategy, which is fundamental in solid-phase peptide synthesis (SPPS) for achieving complex peptide architectures. The acid-labile tert-butyloxycarbonyl (Boc) group protects the α-amine, while the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the β-amine of the side chain. This arrangement allows for the selective deprotection of either group without affecting the other, providing precise control over peptide chain elongation and side-chain modification.[1]
Comparison of HBTU and HATU Coupling Reagents
Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming amino acid. The primary distinction between them lies in the leaving group generated during the activation step.[2]
HATU forms a more reactive OAt-active ester due to the presence of the 7-azabenzotriazole (HOAt) moiety, which is more electron-withdrawing than the benzotriazole (HOBt) group in HBTU.[2] This enhanced reactivity generally leads to faster and more complete coupling reactions, particularly for sterically hindered amino acids like this compound.[2][3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound using HBTU and HATU in solid-phase peptide synthesis.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | HBTU Coupling | HATU Coupling |
| This compound (eq.) | 2.0 - 4.0 | 2.0 - 3.0 |
| Coupling Reagent (eq.) | 1.9 - 3.9 | 1.9 - 2.85 |
| Base (DIPEA) (eq.) | 4.0 - 6.0 | 4.0 - 6.0 |
| Solvent | DMF | DMF |
| Reaction Time (hours) | 1 - 2 | 0.5 - 2 |
| Temperature | Room Temperature | Room Temperature |
Equivalents (eq.) are relative to the resin loading capacity.
Table 2: Expected Performance and Purity
| Parameter | HBTU Coupling | HATU Coupling |
| Coupling Efficiency | >98% | >99% |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 65-85% | Sequence-dependent, typically 70-90% |
| Final Purity (Post-Purification) | >95% | >98% |
| Risk of Racemization | Low (often used with HOBt additive) | Very Low |
| Risk of Side Reactions | Moderate | Low |
Data compiled from various sources.[1][2][3] Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Protocol 1: Coupling using HBTU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Merrifield) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Perform N-terminal deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF for an Fmoc-protected amine or 50% TFA in DCM for a Boc-protected amine).
-
Wash the resin thoroughly with DMF (3 x), Isopropanol (3 x, if using TFA), and again with DMF (3 x).
-
Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes) and wash with DMF (3 x).[4]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (1.9 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[1]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[4]
-
If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. The coupling step should be repeated with fresh reagents ("double coupling").
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x) and Dichloromethane (DCM) (3 x).
-
Protocol 2: Coupling using HATU
-
Resin Preparation:
-
Follow the same resin preparation steps as outlined in Protocol 1.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.85 eq.) in DMF.[3]
-
Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected and washed resin.
-
Agitate the reaction mixture for 30 minutes to 2 hours at room temperature. For difficult couplings, the reaction time can be extended.[3]
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test as described in Protocol 1.
-
Upon completion, drain the coupling solution and wash the resin with DMF (5 x) and DCM (3 x).[3]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: HBTU vs. HATU
The coupling reaction proceeds through the formation of a highly reactive active ester intermediate. The base (DIPEA) deprotonates the carboxylic acid of this compound, which then attacks the uronium salt (HBTU or HATU). This is followed by the formation of the active ester and subsequent nucleophilic attack by the free amine of the peptide-resin.
General Experimental Workflow for SPPS Coupling
The following diagram illustrates a typical cycle for the incorporation of an amino acid in solid-phase peptide synthesis.
Troubleshooting and Side Reactions
-
Incomplete Coupling: As indicated by a positive Kaiser test, this can be addressed by "double coupling" – repeating the coupling step with fresh reagents. For persistently difficult couplings, increasing the reaction time or switching from HBTU to the more reactive HATU is recommended.
-
Racemization: Although HBTU and HATU are known for low racemization rates, this can be a concern, especially for sensitive amino acids. Ensuring that the pre-activation time is not unnecessarily long can help minimize this side reaction. The use of an additive like 1-hydroxybenzotriazole (HOBt) with HBTU is a common practice to suppress racemization.
-
Guanidinylation: An excess of HBTU or HATU can potentially react with the free N-terminal amine of the peptide, leading to a capped and unreactive chain. It is important to use the recommended stoichiometry to avoid this side reaction.
Conclusion
The choice between HBTU and HATU for the coupling of this compound will depend on the specific requirements of the peptide sequence and the desired efficiency of the synthesis. While both are excellent coupling reagents, HATU generally offers faster reaction kinetics and higher coupling efficiency, making it the preferred choice for challenging sequences or when high purity is paramount. By following the detailed protocols and understanding the underlying chemical principles, researchers can successfully incorporate this versatile amino acid into their peptides, paving the way for the development of novel and effective peptide-based therapeutics.
References
Application Notes and Protocols: Cleavage and Deprotection of Peptides Containing Boc-Dap(Fmoc)-OH
Introduction
L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry.[1] Its side chain contains a primary amine, providing a valuable handle for various peptide modifications such as cyclization, branching, PEGylation, and the attachment of labels or cytotoxic drugs.[2][3] To successfully incorporate Dap into a peptide sequence during solid-phase peptide synthesis (SPPS), a robust orthogonal protection strategy is essential.[1][4]
The use of N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) is a key strategy in Boc-based SPPS.[3][5] This approach leverages the differential chemical lability of the two protecting groups:
-
The tert-butyloxycarbonyl (Boc) group on the α-amine is labile to acid (e.g., trifluoroacetic acid, TFA).[4][]
-
The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the β-amine side chain is labile to a mild base (e.g., piperidine).[4][]
This orthogonality allows for the selective removal of either protecting group while the other remains intact, enabling precise, site-specific modification of the Dap side chain on the solid support before the final cleavage of the peptide.[3][4][5] These application notes provide detailed protocols and data for the deprotection and cleavage of peptides synthesized using this versatile building block.
Data Presentation
Quantitative Data Summary
The efficiency of each step in the synthesis and deprotection process is critical for achieving a high purity final product. The following tables summarize the typical conditions and expected outcomes.
Table 1: Orthogonal Deprotection Conditions
| Protecting Group | Reagent | Concentration | Reaction Time | Purpose |
|---|---|---|---|---|
| Nα-Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 1 x 2 min, then 1 x 20-30 min | N-terminal deprotection for chain elongation[5][7] |
| Nβ-Fmoc | Piperidine in N,N-Dimethylformamide (DMF) | 20% (v/v) | 1 x 5 min, then 1 x 15-20 min | On-resin side-chain deprotection for modification[5][8] |
Table 2: SPPS Step Efficiency and Monitoring
| Parameter | Expected Efficiency/Purity | Monitoring Method |
|---|---|---|
| Coupling Efficiency | > 99% | Kaiser Test or Chloranil Test[5] |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a cleaved resin sample[5] |
| Crude Peptide Purity (Post-Cleavage) | 70-90% (Sequence-dependent) | Analytical RP-HPLC[5] |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry[5] |
Table 3: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition | Primary Use and Notes |
|---|---|---|
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | General purpose for peptides without sensitive residues (Cys, Met, Trp).[5] TIS is a scavenger for carbocations.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Recommended for peptides containing multiple arginine residues and other sensitive side chains.[3][10] |
| Standard Cleavage | 95% TFA, 2.5% Water, 2.5% TIS | Effective for peptides with acid-labile protecting groups like tBu, Boc, and Trt.[1][7] |
Experimental Workflows and Visualization
The strategic use of this compound involves several distinct stages, from the standard peptide elongation cycle to selective side-chain manipulation and final product release.
Caption: Boc-SPPS workflow for peptide elongation.
Caption: On-resin selective deprotection of the Dap(Fmoc) side chain.
Caption: Final peptide cleavage and global deprotection workflow.
Experimental Protocols
Protocol 1: Standard Nα-Boc Deprotection (for Peptide Elongation)
This protocol describes the removal of the N-terminal Boc group from the growing peptide chain attached to the resin.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.[5]
-
Initial TFA Treatment: Drain the DCM and add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and then drain the solution.[5]
-
Main TFA Treatment: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes at room temperature.[5][7]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid. Perform the following washes:
-
Neutralization: Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes. Drain and repeat the neutralization step.[5][8]
-
Final Wash: Wash the resin with DCM (3-5 times) to remove excess base.[5]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine (a positive result yields blue beads).[2] The resin is now ready for the next coupling step.
Protocol 2: Selective On-Resin Nβ-Fmoc Deprotection of Dap Side Chain
This protocol is performed after the this compound residue has been incorporated into the peptide and when a free side-chain amine is desired for on-resin modification.
-
Resin Preparation: Wash the peptide-resin with N,N-Dimethylformamide (DMF) (3 times).[5]
-
Initial Piperidine Treatment: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes at room temperature, then drain the solution.[5][11]
-
Main Piperidine Treatment: Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[5]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene adduct.[5][11]
-
Confirmation: The presence of the newly freed side-chain amine can be confirmed using a method appropriate for the specific peptide, such as a specific conjugation reaction followed by cleavage and analysis. The resin is now ready for side-chain modification (e.g., acylation, alkylation).[8]
Protocol 3: Final Peptide Cleavage and Global Deprotection
This protocol cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously. This procedure should be performed in a well-ventilated fume hood.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 times) and dry it completely under a high vacuum for at least 4 hours, preferably overnight.[1]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a general-purpose cleavage, Reagent B is recommended: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[5] Agitate the mixture at room temperature for 2-4 hours.[1][5]
-
Peptide Collection: Filter the resin through a sintered glass funnel and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[5][9]
-
Precipitation: Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[5][12]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and organic by-products.[5][13]
-
Drying: Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by RP-HPLC.[2][5]
Troubleshooting and Side Reactions
-
Incomplete Deprotection: If Kaiser tests remain negative after Boc deprotection or positive after coupling, it may indicate aggregation or steric hindrance.[7][11] Using stronger coupling reagents (e.g., HATU), chaotropic agents, or performing a double coupling can help overcome these issues.[4][7]
-
Tert-butylation: During the acid-mediated cleavage (TFA), the tert-butyl cation generated from Boc groups can cause alkylation of nucleophilic residues like Tryptophan and Methionine.[7][10] The use of scavengers like TIS or EDT in the cleavage cocktail is critical to trap these reactive carbocations.[7][10]
-
Lactam Formation: The side-chain amino group of Dap can undergo intramolecular cyclization, especially under basic conditions.[7] While Dap is less prone to this than its longer homologues (Ornithine, Diaminobutyric acid), ensuring the side-chain amine is properly protected throughout the synthesis is crucial until its deprotection is intentionally performed.[7][14]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to aspartimide formation under both acidic and basic conditions, which can lead to a mixture of α- and β-coupled peptides.[10] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction during Fmoc removal steps.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for the Synthesis of Cyclic Peptides using Boc-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-tert-butyloxycarbonyl-Nβ-(9-fluorenylmethyloxycarbonyl)-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) in the synthesis of cyclic peptides. This orthogonally protected amino acid is a critical building block for creating conformationally constrained peptides with enhanced biological activity and stability, making them attractive candidates for drug development.
Cyclic peptides offer several advantages over their linear counterparts, including increased resistance to enzymatic degradation, improved receptor binding affinity, and enhanced cell permeability. The strategic incorporation of this compound enables the formation of a lactam bridge between the β-amino group of the diaminopropionic acid residue and the side chain of an acidic amino acid, such as aspartic acid or glutamic acid, yielding a side-chain to side-chain cyclized peptide.[1]
Principle of the Method
The synthesis of cyclic peptides using this compound is typically performed via solid-phase peptide synthesis (SPPS), following a Boc-based strategy for the elongation of the peptide chain.[1][2] The orthogonal protection scheme, with the acid-labile Boc group on the α-amino group and the base-labile Fmoc group on the β-amino group of the Dap residue, allows for selective deprotection and subsequent on-resin cyclization.[1][2]
The general workflow involves the assembly of the linear peptide on a solid support, followed by the selective removal of the Fmoc group from the Dap side chain and the protecting group of another amino acid side chain (e.g., Asp or Glu). An intramolecular amide bond is then formed between these deprotected side chains to create the cyclic structure. Finally, the peptide is cleaved from the resin, and all remaining protecting groups are removed.[1]
Data Presentation
The efficiency and purity of each step in the synthesis of cyclic peptides using this compound are crucial for the successful production of the target molecule. The following table summarizes the expected quantitative data for the key stages of the process.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test[2] |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage[2] |
| Fmoc Deprotection Efficiency | > 99% | UV monitoring of the dibenzofulvene-piperidine adduct |
| On-Resin Cyclization | 70-95% (sequence dependent) | LC-MS analysis of a cleaved peptide sample |
| Crude Peptide Purity (Post-Cleavage) | 70-90% (sequence dependent) | Analytical RP-HPLC[2] |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a cyclic peptide containing a Dap-Asp lactam bridge using this compound.
Protocol 1: Linear Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual solid-phase synthesis of the linear peptide precursor.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)[2]
-
Boc-protected amino acids (including this compound and Boc-Asp(OtBu)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[2]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling procedures.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 eq.) with a coupling reagent (e.g., HBTU/HOBt, 3 eq. each) and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.[1]
-
-
Washing: Wash the resin with DMF and DCM.[1]
-
Chain Elongation: Repeat steps 3-6 for each amino acid in the sequence, incorporating this compound and Boc-Asp(OtBu)-OH at the desired positions.
Protocol 2: On-Resin Cyclization
This protocol describes the formation of the lactam bridge on the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
DMF
-
Piperidine
-
Coupling reagents for cyclization (e.g., PyBOP)
-
DIEA
Procedure:
-
Selective Fmoc Deprotection:
-
Selective Asp(OtBu) Deprotection: The tert-butyl protecting group of aspartic acid is typically removed during the final cleavage step. However, if a different orthogonal protecting group was used for the Asp side chain (e.g., OAll), it would be selectively removed at this stage.
-
Lactam Bridge Formation:
-
Swell the resin in DMF.
-
Add a solution of a suitable coupling reagent (e.g., PyBOP, 3 eq.) and DIEA (6 eq.) in DMF to the resin.[1]
-
Shake the reaction mixture at room temperature for 4-24 hours.[1]
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.[1]
-
-
Washing: Once the cyclization is complete, wash the resin with DMF and DCM.[1]
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified cyclic peptide.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
DCM
-
Cleavage cocktail (e.g., TFA/H₂O/TIS - 95:2.5:2.5)[1]
-
Cold diethyl ether
-
Solvents for purification (e.g., water/acetonitrile mixture)
Procedure:
-
Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.[1]
-
Cleavage and Global Deprotection:
-
Peptide Precipitation:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of cyclic peptides using this compound.
Caption: General workflow for the synthesis of cyclic peptides using this compound.
Caption: Key transformations in the synthesis of a cyclic peptide.
References
On-Resin Cyclization of Peptides Using Boc-Dap(Fmoc)-OH: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the on-resin cyclization of peptides utilizing Nα-tert-butyloxycarbonyl-Nβ-fluorenylmethyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH). This method is a cornerstone in modern peptide chemistry for the synthesis of cyclic peptides, which are of significant interest in drug discovery and development due to their enhanced conformational rigidity, metabolic stability, and binding affinity compared to their linear counterparts.[1] This protocol is intended for researchers, scientists, and professionals in the field of drug development.
The synthesis strategy hinges on an orthogonal protection scheme, where the α-amino group of the peptide backbone and the reactive side chains of the amino acids designated for cyclization are protected with groups that can be removed under different conditions.[1] In this protocol, the Boc group serves as the temporary Nα-protecting group during solid-phase peptide synthesis (SPPS), while the Fmoc group on the side chain of Dap and a corresponding acid-labile group (e.g., OtBu on Aspartic acid) provide orthogonal protection for the side-chain functionalities that will form the intramolecular lactam bridge.[1][2]
Principle of the Method
The on-resin cyclization process using this compound involves a multi-step procedure on a solid support.[1] The general workflow is as follows:
-
Linear Peptide Synthesis : The linear peptide is assembled on a suitable solid support using standard Boc-based solid-phase peptide synthesis (Boc-SPPS).[1]
-
Incorporation of Orthogonally Protected Amino Acids : this compound and another amino acid with an orthogonally protected side chain, such as Fmoc-Asp(OtBu)-OH, are incorporated at the desired positions within the peptide sequence.[1]
-
Selective Side-Chain Deprotection : The Fmoc protecting group on the Dap side chain is selectively removed using a base, typically piperidine, while the peptide remains attached to the resin and other protecting groups remain intact.[1][2] The side-chain protecting group of the partnering amino acid (e.g., OtBu of Asp) is also removed under specific conditions that do not affect other protecting groups.
-
On-Resin Cyclization : An intramolecular amide bond, forming a lactam bridge, is created between the deprotected side chains of Dap and the partnering amino acid (e.g., Asp).[1][3]
-
Cleavage and Global Deprotection : The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA).[1]
-
Purification and Characterization : The crude cyclic peptide is then purified and characterized to ensure the desired product has been obtained with high purity.[1]
Data Presentation
The efficiency of each step in the synthesis of cyclic peptides is crucial for the overall yield and purity of the final product. The following table summarizes representative yields for the key stages of the on-resin cyclization protocol. It is important to note that yields are sequence-dependent and can vary based on the specific peptide and reaction conditions.
| Step | Description | Typical Yield (%) | Monitoring Method |
| 1 | Linear Peptide Assembly (per coupling) | >99% | Kaiser Test or Chloranil Test[2] |
| 2 | On-Resin Cyclization | 50-80% | LC-MS analysis of a cleaved resin sample[1] |
| 3 | Cleavage and Global Deprotection | >90% | - |
| 4 | Purification | 30-60% | Analytical RP-HPLC and Mass Spectrometry[2] |
| Overall Yield | 15-40% |
Experimental Workflow
The following diagram illustrates the key stages of the on-resin cyclization protocol using this compound.
Caption: Experimental workflow for on-resin peptide cyclization.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual synthesis of a linear peptide on a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.
Materials:
-
MBHA resin
-
Boc-protected amino acids (including this compound)
-
Fmoc-Asp(OtBu)-OH
-
Dichloromethane (DCM)[1]
-
N,N-Dimethylformamide (DMF)[1]
-
Trifluoroacetic acid (TFA)[1]
-
Diisopropylethylamine (DIEA)[1]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[1]
-
HOBt (Hydroxybenzotriazole)[1]
-
Piperidine[1]
Procedure:
-
Resin Swelling : Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.[1]
-
Boc Deprotection :
-
Neutralization :
-
Amino Acid Coupling :
-
Dissolve the Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.[1]
-
Add DIEA (6 eq.) to the solution to pre-activate for 2 minutes.[1]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.[1]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.[1]
-
-
Washing : Wash the resin with DMF (3x) and DCM (3x).
-
Repeat : Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OtBu)-OH at the desired positions.[1]
Protocol 2: Selective Side-Chain Deprotection and On-Resin Cyclization
Procedure:
-
Fmoc Deprotection (Dap Side Chain) :
-
Asp(OtBu) Side Chain Deprotection : This step is sequence-dependent and requires a specific deprotection strategy that is orthogonal to the Boc and other side-chain protecting groups. A common approach involves mild acid treatment that is not strong enough to cleave the peptide from the resin.
-
On-Resin Cyclization (Lactam Bridge Formation) :
-
Swell the resin in DMF.[1]
-
Add a solution of a coupling reagent such as PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.[1]
-
Shake the reaction mixture at room temperature for 4-24 hours.[1]
-
Monitor the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.[1]
-
Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).[1]
-
Protocol 3: Cleavage, Deprotection, and Purification
Procedure:
-
Cleavage and Global Deprotection :
-
Peptide Precipitation :
-
Purification : Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final cyclic peptide using mass spectrometry and analytical RP-HPLC.
References
Synthesis of Branched Peptides Utilizing Boc-Dap(Fmoc)-OH: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides with specific functionalities is a critical aspect of innovation. Branched peptides, in particular, offer unique structural and biological properties. A key building block in this endeavor is Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), which provides an orthogonal protection strategy essential for site-specific modifications.
This document provides detailed application notes and protocols for the incorporation of this compound in solid-phase peptide synthesis (SPPS) to create branched peptides. The use of the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the β-amine of the diaminopropionic acid (Dap) residue is central to this methodology. This orthogonal protection scheme allows for the selective deprotection of the side-chain amine, enabling the synthesis of well-defined branched structures.[1][2]
Data Presentation: Synthesis Efficiency and Purity
The successful synthesis of branched peptides using this compound relies on achieving high efficiency at each step of the solid-phase synthesis. The following table summarizes the expected quantitative data for a typical synthesis cycle.[3]
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
The following protocols detail the key steps for the synthesis of branched peptides using this compound in a Boc-based SPPS strategy.
Resin Preparation and Swelling
The choice of resin is dependent on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Merrifield resin is commonly used, while for a C-terminal amide, MBHA or BHA resin is appropriate.[3]
-
Place the desired amount of resin (typically on a 0.1-0.5 mmol scale) into a reaction vessel equipped with a sintered glass frit.[3]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.[3]
-
If not using a pre-loaded resin, the first amino acid can be coupled to the resin, for example, using the cesium salt method for Merrifield resin to minimize racemization.[3]
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following cycle is repeated for the addition of each amino acid, including the this compound residue.
-
Wash the resin with DCM (3x).[3]
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[3]
-
Agitate the mixture for 1-2 minutes, then drain.[3]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM (3-5x) to remove residual acid.[3]
-
Wash with isopropanol (IPA) (2x) and then DCM (3x).[3]
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[3]
-
Agitate for 5-10 minutes.[3]
-
Drain and wash the resin with DCM (3x).[1]
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).[1]
-
Add DIEA (6 equivalents) and pre-activate the mixture for 2 minutes.[1]
-
Add the activated amino acid solution to the resin.[1]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[1][4]
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5x) and DCM (3-5x).[3]
Selective Fmoc Deprotection of the Dap Side Chain
This step is performed to expose the β-amino group of the Dap residue for the synthesis of the peptide branch.
-
Wash the peptide-resin with DMF (3x).[3]
-
Add a 20% solution of piperidine in DMF to the resin.[3]
-
Agitate for 5 minutes, then drain.[3]
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove piperidine and dibenzofulvene adducts.[3]
-
The resin is now ready for the synthesis of the peptide branch on the Dap side chain by repeating the SPPS cycle (coupling, deprotection).
Cleavage from Resin and Global Deprotection
-
After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.[3]
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[3]
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[3]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[3]
-
Dry the crude peptide pellet under vacuum.[3]
Purification
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Lyophilize the pure fractions to obtain the final branched peptide product.[5]
Visualizing the Workflow and Orthogonal Strategy
The following diagrams, generated using Graphviz, illustrate the key workflows and the principle of orthogonal protection in the synthesis of branched peptides using this compound.
Caption: Boc-SPPS workflow for synthesizing branched peptides using this compound.
Caption: Orthogonal deprotection strategy using this compound in peptide synthesis.
References
Application Note: Selective Fmoc Deprotection of Boc-Dap(Fmoc)-OH in Peptide Synthesis
Introduction
N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) is a critical building block in modern peptide synthesis, particularly for the creation of complex and modified peptides.[1][2] The strategic use of two orthogonal protecting groups, the acid-labile Boc group and the base-labile Fmoc group, allows for selective manipulation of the α-amino and β-amino functionalities, respectively.[2][3] This application note provides a detailed protocol for the selective removal of the Fmoc protecting group from the β-amino group of a resin-bound Boc-Dap residue, a crucial step for subsequent side-chain modification.[2]
The orthogonality of the Boc and Fmoc protecting groups is the cornerstone of this methodology.[3] The Boc group, protecting the α-amine, is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids such as trifluoroacetic acid (TFA).[2][] Conversely, the Fmoc group on the β-amine side chain is stable to acidic conditions but can be efficiently removed using a secondary amine base, most commonly piperidine.[2][5] This differential stability enables the chemist to deprotect the side chain for modification while the peptide backbone remains attached to the solid support and the N-terminus is protected.[2]
Core Principles of Selective Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[6] A secondary amine, typically piperidine, acts as the base to abstract a proton from the C9 position of the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The excess piperidine also serves to trap the reactive DBF intermediate, preventing its polymerization and other side reactions.[7]
The choice of deprotection reagent and conditions is critical to ensure complete and selective Fmoc removal without compromising the integrity of the peptide or other protecting groups. While piperidine is the most common reagent, alternatives such as 4-methylpiperidine and piperazine have also been explored to mitigate issues like diketopiperazine formation in sensitive sequences.[7][8][9]
Data Presentation: Standard Conditions for Fmoc Deprotection
The following table summarizes the standard quantitative parameters for the selective deprotection of the Fmoc group in solid-phase peptide synthesis (SPPS).
| Parameter | Value | Notes |
| Deprotection Reagent | Piperidine | A secondary amine that is the most common and effective reagent for Fmoc removal.[5][7] |
| Concentration | 20% (v/v) in DMF | This concentration is widely adopted to ensure efficient and complete deprotection.[8][10][11] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively swells the resin and facilitates the reaction.[5][10] |
| Reaction Time | 2 x (2-15 minutes) | A two-step treatment is common: a short initial treatment followed by a longer one to ensure completeness.[3][11] |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective removal of the Fmoc group from a this compound residue that has been incorporated into a peptide chain on a solid support.
Materials and Reagents:
-
Peptide-resin containing the this compound residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or rocker for agitation
Protocol for Selective Fmoc Deprotection:
-
Resin Washing:
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.[3] Each wash should be performed for approximately 1-2 minutes with gentle agitation.
-
-
Fmoc Deprotection (Two-Step Procedure):
-
Step 1: Add a solution of 20% piperidine in DMF to the washed peptide-resin.[11] Ensure the resin is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[3] Drain the deprotection solution.
-
Step 2: Add a fresh portion of the 20% piperidine in DMF solution to the resin.[11] Agitate the mixture for an additional 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[3] Drain the deprotection solution.
-
-
Post-Deprotection Washing:
-
Confirmation of Deprotection (Optional but Recommended):
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.[1]
-
Mandatory Visualization
The following diagram illustrates the logical workflow of incorporating this compound into a peptide chain and the subsequent selective deprotection of the Fmoc group.
Caption: Workflow for the selective deprotection of the Fmoc group from a Boc-Dap(Fmoc) residue.
The following diagram illustrates the orthogonal nature of the Boc and Fmoc protecting groups.
Caption: Orthogonal deprotection strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: The Use of Boc-Dap(Fmoc)-OH in the Synthesis of Peptide-Drug Conjugates
Introduction
Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxicity of small-molecule drugs. A critical aspect of PDC design is the precise, site-specific conjugation of the drug payload to the peptide, which ensures a homogeneous product with a defined drug-to-peptide ratio (DPR) and predictable pharmacological properties. The non-proteinogenic amino acid N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) is a key building block for achieving this goal.[1]
The utility of this compound lies in its orthogonal protection scheme. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, making it suitable for Boc-based solid-phase peptide synthesis (SPPS).[1][] The β-amino group on the side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] This orthogonality allows for the selective deprotection of the side-chain amine on the solid support after peptide elongation is complete, providing a unique chemical handle for the site-specific attachment of linkers or drug payloads.[1][5]
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence via Boc-SPPS, followed by on-resin side-chain modification to generate a peptide-drug conjugate.
Physicochemical and Performance Data
A comprehensive understanding of the building block's properties and expected synthetic outcomes is crucial for successful PDC synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonym | Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid |
| CAS Number | 122235-70-5[6][7][8] |
| Molecular Formula | C₂₃H₂₆N₂O₆[8] |
| Molecular Weight | 426.46 g/mol |
| Appearance | White to off-white solid[9] |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in organic solvents such as DMF and DMSO[9] |
Table 2: Expected Performance Metrics in Peptide Synthesis
| Parameter | Expected Efficiency/Purity | Monitoring Method |
|---|---|---|
| Coupling Efficiency | > 99%[3] | Kaiser Test (Ninhydrin Test) |
| Stepwise Yield | High | Not directly monitored per step |
| Overall Crude Peptide Purity | Typically 60-85% (Sequence-dependent)[10] | RP-HPLC |
| Final Yield (Post-Purification) | Good (Highly sequence-dependent)[10] | Mass Spectrometry / UV Absorbance |
Visualization of the Orthogonal Strategy and Workflow
The following diagrams illustrate the chemical logic and the experimental process for synthesizing PDCs using this compound.
Experimental Protocols
The following protocols provide a general framework. Optimization may be required based on the specific peptide sequence and drug-linker properties. All procedures should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Boc-SPPS of Dap(Fmoc)-Containing Peptide
This protocol describes the manual solid-phase synthesis of the peptide backbone on a 0.1-0.5 mmol scale using Boc chemistry.[3]
1.1. Resin Preparation:
-
Place the appropriate Boc-amino acid-loaded resin (e.g., MBHA for C-terminal amide) in a reaction vessel.[3]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes, then drain.[3]
-
Wash the resin with N,N-Dimethylformamide (DMF) (3x).
1.2. Boc-SPPS Cycle (Repeated for each amino acid):
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming N-α-Boc protected amino acid (3 eq. relative to resin loading) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.[1][11] For the incorporation of the key building block, use this compound.
-
Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[1][11]
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[11]
-
-
Monitoring and Washing:
-
Return to step 1.2.1 for the next amino acid in the sequence.
Protocol 2: On-Resin Drug Conjugation
After the full peptide sequence is assembled, the Fmoc group on the Dap side chain is selectively removed to allow for drug conjugation.
2.1. Selective Nβ-Fmoc Deprotection:
-
Wash the peptide-resin with DMF (5x).
-
Add a solution of 20% piperidine in DMF to the resin.[1]
-
Agitate the mixture for 10 minutes at room temperature, then drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[1]
-
Confirm the presence of the newly exposed side-chain amine with a Kaiser test.
2.2. Drug-Linker Conjugation:
-
Prepare a solution of the activated drug-linker payload (e.g., NHS-ester or pre-activated with coupling reagents like HATU) in a suitable solvent like DMF or DMSO. A 3-5 fold molar excess relative to the resin loading is recommended.
-
Add the activated payload solution to the washed peptide-resin. If necessary, add a non-nucleophilic base like DIEA.
-
Agitate the reaction mixture at room temperature. Reaction time can vary from 4 hours to overnight depending on the reactivity of the payload.
-
Monitor the reaction for the disappearance of free amines using the Kaiser test.
-
Once the conjugation is complete, drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and finally methanol (3x) to remove any unreacted payload.
-
Dry the final PDC-resin under vacuum.
Protocol 3: Cleavage, Purification, and Characterization
This final step cleaves the PDC from the solid support and removes all remaining side-chain protecting groups.
3.1. Cleavage and Deprotection:
-
Prepare a suitable cleavage cocktail. For many peptides, a high-scavenger TFA cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) is effective.[1] Caution: Strong acids like TFA and HF are highly corrosive and must be handled with extreme care in a certified chemical fume hood.
-
Add the cleavage cocktail to the dried PDC-resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved PDC.
3.2. Precipitation and Purification:
-
Precipitate the crude PDC by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the PDC, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude PDC pellet under vacuum.[3]
-
Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final purified product by mass spectrometry (to confirm identity and DPR) and analytical HPLC (to confirm purity).
This compound is an exceptionally valuable reagent for the development of peptide-drug conjugates.[9] Its orthogonal protecting groups enable a robust and controlled synthetic strategy for the site-specific incorporation of a drug payload. The protocols outlined in this document provide a solid foundation for researchers to successfully synthesize and purify well-defined PDCs for preclinical and clinical development, ultimately contributing to the advancement of targeted therapeutics.[9]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Utilizing Boc-Dap(Fmoc)-OH to Introduce a Lysine Mimic
Introduction
In the fields of chemical biology and drug development, the site-specific modification of peptides is a powerful tool for enhancing therapeutic properties, studying biological processes, and creating novel molecular probes. L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile mimic of lysine (Lys).[1] The primary distinction lies in the shorter side chain of Dap, which presents a primary amine nucleophile positioned closer to the peptide backbone compared to lysine. This structural difference can influence the conformational stability, proteolytic resistance, and biological activity of peptides.[2][3] The building block N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) is instrumental for this purpose, featuring an orthogonal protection scheme that allows for precise, site-specific modification of the Dap side chain.[4]
The Boc group on the α-amine is labile to acid (e.g., trifluoroacetic acid, TFA), permitting its removal during standard Boc-based solid-phase peptide synthesis (SPPS) for chain elongation.[5] Concurrently, the base-labile Fmoc group on the β-amine side chain remains intact.[5] This Fmoc group can be selectively removed on-resin at any desired step using a mild base like piperidine, unmasking the side-chain amine for further functionalization.[4] This strategy enables the synthesis of complex peptide architectures, including branched peptides, cyclic peptides via lactam bridge formation, and peptides conjugated to labels, drugs, or other molecules.[2][6]
Key Applications
-
Structure-Activity Relationship (SAR) Studies: Replacing lysine with Dap allows researchers to probe the importance of the side chain length and amine position for a peptide's biological activity.[7]
-
Synthesis of Post-Translationally Modified Peptides: The Dap side chain can be modified to mimic post-translational modifications (PTMs) like ubiquitination or acetylation, providing homogenous samples for biochemical and functional studies.[8][9]
-
Peptide Cyclization: The side-chain amine of Dap can form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to cyclic peptides with enhanced stability and receptor affinity.[2][6]
-
Conjugation Chemistry: The liberated side-chain amine serves as a chemical handle for attaching various moieties, such as fluorescent dyes, PEG chains (PEGylation), lipids (lipidation), or cytotoxic drug payloads for targeted delivery.[4]
Data Presentation
While direct comparative data for Lys vs. Dap-containing peptides is highly sequence-dependent, the following table summarizes the key physicochemical differences and expected synthesis efficiencies.
Table 1: Physicochemical Properties and Synthesis Parameters
| Parameter | Lysine | Diaminopropionic Acid (Dap) | Reference |
|---|---|---|---|
| Side Chain Structure | -(CH₂)₄-NH₂ | -CH₂-NH₂ | [10] |
| Side Chain pKa (in peptides) | ~10.5 | ~6.3 - 8.3 (highly context-dependent) | [11] |
| Coupling Efficiency (SPPS) | >99% | >99% | [5] |
| Boc Deprotection Efficiency | >99% | >99% | [5] |
| Crude Peptide Purity (Post-Cleavage) | Typically 70-90% | Typically 70-90% |[5] |
Experimental Protocols
Protocol 1: Incorporation of this compound using Manual Boc-SPPS
This protocol details the incorporation of a this compound residue into a peptide chain using a manual Boc-SPPS workflow.
Materials:
-
MBHA or Merrifield resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU/HOBt or HATU
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA for C-terminal amide) in DCM for 30-60 minutes in a reaction vessel.[5]
-
Drain the DCM.
-
-
Boc Deprotection (for elongating a chain):
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[12]
-
Add DIEA (6 eq.) to the solution to pre-activate for 2-5 minutes.[12]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[12]
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive, recouple.[12]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
To add the next amino acid, repeat steps 2 and 3, followed by a standard coupling cycle with the next Boc-protected amino acid. The side-chain Fmoc group on the Dap residue remains stable during these acid/base cycles.[5]
-
Protocol 2: On-Resin Side-Chain Deprotection and Modification
This protocol describes the selective removal of the Fmoc group from the Dap side chain and subsequent modification (e.g., acetylation).
Procedure:
-
Peptide-Resin Preparation:
-
Ensure the full-length peptide has been synthesized on the resin according to Protocol 1. The N-terminal α-amino group should be Boc-protected.
-
-
Selective Nβ-Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3x).
-
Add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate for 5 minutes, then drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[4]
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine. The Dap side-chain amine is now free.[4]
-
-
Side-Chain Modification (Example: Acetylation):
-
Prepare an acetylation solution (e.g., 10 eq. acetic anhydride and 10 eq. DIEA in DMF).
-
Add the solution to the resin and agitate for 30 minutes.[4]
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Confirm capping with a negative Kaiser test.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS) for 2-4 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[5]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualizations
Experimental Workflows
References
- 1. Dimerization and lysine substitution of melittin have differing effects on bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of DNA compaction by arginine and lysine peptides: A physical basis for arginine rich protamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of ubiquitinated proteins for biochemical and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing Boc-Dap(Fmoc)-OH coupling to sterically hindered residues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the coupling of Boc-Dap(Fmoc)-OH to sterically hindered residues during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Overcoming Coupling Difficulties
This guide addresses specific issues encountered during the coupling of this compound to sterically challenging amino acids, offering systematic solutions to common problems.
Question: My Kaiser test is positive (blue/purple beads) after coupling this compound to a hindered residue. What are the causes and how can I resolve this?
Answer:
A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1] This is a common issue when dealing with sterically hindered residues due to several factors including the bulky nature of the amino acid side chains, reduced nucleophilicity of the N-terminal amine, and potential peptide aggregation on the solid support.[2]
Here is a systematic approach to troubleshoot and improve coupling efficiency:
-
Extend the Reaction Time: Sterically hindered couplings are kinetically slow.[3] Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.[1][4][5]
-
Perform a Double Coupling: This is a highly effective strategy for difficult couplings.[1][6] After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound and coupling reagents without an intermediate deprotection step.[1][5]
-
Increase Reagent Equivalents: Using a higher excess of this compound (3-5 equivalents) and the coupling reagent (2.9-4.9 equivalents) relative to the resin loading can increase the reaction rate.[1][3][4]
-
Elevate the Temperature: Carefully increasing the reaction temperature to 35-60°C can help overcome the activation energy barrier.[1][7] This is particularly effective when using microwave-assisted peptide synthesis (MAPS).[1][8] However, be aware that higher temperatures can increase the risk of racemization.[2][5]
-
Change the Coupling Reagent: If the above methods fail, the activating reagent may not be potent enough.[1] Switch to a more powerful onium salt-based reagent like HATU, HCTU, or COMU, which are highly effective for hindered couplings.[1][2][3][8] Phosphonium salts like PyBOP and PyAOP are also excellent alternatives.[2][9]
-
Optimize the Solvent: Poor solvation of the growing peptide chain can lead to aggregation and block reactive sites.[1][8] Consider switching from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1][10]
-
Capping: If coupling remains incomplete after troubleshooting, it is advisable to cap the unreacted free amines using a solution of acetic anhydride and a non-nucleophilic base like DIPEA.[1] This terminates the unreacted chains, preventing the formation of deletion peptides and simplifying the final purification.[1][11]
Caption: Troubleshooting workflow for incomplete coupling reactions.
Question: I am observing significant racemization/epimerization in my final peptide. How can I minimize this side reaction?
Answer:
Histidine derivatives are particularly prone to racemization, and the risk increases with sterically hindered couplings that may require more forcing conditions.[4] Racemization can occur due to over-activation of the carboxylic acid or prolonged exposure to a base.[2][4]
Strategies to suppress racemization include:
-
Choice of Additive: Use additives that are superior at suppressing racemization. Oxyma Pure and HOAt are generally more effective than HOBt.[1][2]
-
Control Base Exposure: Use the minimum necessary equivalents of a tertiary base (e.g., DIPEA).[12] Consider using a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][4][12]
-
Minimize Pre-activation Time: Reduce the time the carboxylic acid is pre-activated with the coupling reagent before it is added to the resin-bound amine.[2][12]
-
Reagent Choice: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[2] DEPBT is another reagent known for its resistance to racemization.[1]
-
Control Temperature: Avoid excessive heat. If elevated temperatures are necessary, optimize for the shortest time required to achieve a satisfactory coupling yield.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is an orthogonal protection strategy important?
This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain β-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is known as an orthogonal protection strategy because the two protecting groups can be removed under different chemical conditions.[13] The Boc group is acid-labile (removed by TFA), while the Fmoc group is base-labile (removed by piperidine).[13][14] This strategy is crucial as it allows for selective deprotection of the side-chain amine on the resin to perform modifications like branching, cyclization, or conjugation, while the peptide backbone remains protected.[6][13]
Q2: Which coupling reagents are most effective for coupling this compound to hindered residues?
For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[2][8] More potent onium salt-based reagents are required.[2][15]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[2][9] HATU is often considered the superior choice for many difficult couplings.[2][8][16] COMU is a newer-generation uronium salt with efficiency comparable to HATU, better solubility, and a more favorable safety profile.[2][9]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents well-suited for hindered systems.[2][9][16]
Q3: My this compound building block has poor solubility in DMF. What can I do?
While this compound is generally soluble in common SPPS solvents like DMF, solubility issues can arise, especially at high concentrations.[17][] If you observe precipitation or incomplete dissolution:
-
Use a Solvent Mixture: Adding a small amount of Dimethyl sulfoxide (DMSO) to DMF (e.g., a 9:1 v/v mixture of DMF/DMSO) can significantly enhance solubility.[10]
-
Sonication and Gentle Warming: Sonicate the vial for 10-15 minutes and/or gently warm the solution to 30-40°C to aid dissolution.[10][17]
-
Verify Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade solvents. Old DMF can degrade to form dimethylamine, which can interfere with the synthesis.[10]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Residues
| Reagent Class | Example Reagent | Relative Reactivity | Racemization Risk | Key Features & Considerations |
| Uronium/Aminium | HATU | Very High | Low to Moderate | Often the "gold standard" for difficult couplings; forms highly reactive OAt esters.[2][8] Should be used with a non-nucleophilic base like DIPEA.[13] |
| HCTU | Very High | Low to Moderate | Highly effective and often more cost-effective than HATU.[8] | |
| COMU | Very High | Low | Comparable efficiency to HATU with a better safety profile (non-explosive byproducts). Well-suited for microwave SPPS.[1][2][9] | |
| Phosphonium | PyBOP | High | Low | Byproducts are generally less problematic than those from the older BOP reagent. Effective for hindered couplings.[2][13][16] |
| PyAOP | Very High | Low | One of the most reactive phosphonium salts, highly efficient for critical couplings.[9][16] | |
| Carbodiimide | DIC / Oxyma | Moderate to High | Low | The addition of Oxyma Pure significantly improves efficiency and suppresses racemization compared to DIC alone or with HOBt.[1][2][13] |
Experimental Protocols
Below are detailed protocols for the coupling of this compound to a sterically hindered residue on a solid-phase support.
Caption: General experimental workflow for a single coupling cycle in SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for particularly difficult or sterically hindered couplings.
-
Resin Preparation: Swell the peptide-resin (containing the free N-terminal amine of the hindered residue) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8][13]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[1][11]
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.[11][19] Immediately add this activated solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended overnight.[1][11]
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines.[13]
-
Negative Result (yellow/colorless beads): The coupling is complete.
-
Positive Result (blue/purple beads): The coupling is incomplete. Consider performing a double coupling (repeat steps 2-4 with fresh reagents).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[13][20]
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is a good alternative when racemization is a significant concern.
-
Resin Preparation: Swell the peptide-resin as described in Protocol 1.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.[1]
-
Coupling Reaction: Add the this compound/Oxyma solution to the resin.
-
Activation: Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel to initiate the coupling.[4]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test as described in Protocol 1.
-
Washing: Once coupling is complete, drain and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. file.globalso.com [file.globalso.com]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Boc-Dap(Fmoc)-OH solubility issues in DMF and other solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-Dap(Fmoc)-OH in DMF and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: this compound is generally considered soluble in N,N-Dimethylformamide (DMF). A reported solubility is 0.3 grams in 2 mL of DMF.[1] However, achieving a clear solution can sometimes be challenging depending on the quality of the solvent and the specific experimental conditions.
Q2: What are the primary factors influencing the solubility of this compound?
A2: Several factors can impact the solubility of protected amino acids like this compound:
-
Solvent Polarity: Polar aprotic solvents are generally the most effective for dissolving protected amino acids.[2]
-
Protecting Groups: The Boc and Fmoc protecting groups contribute to the molecule's overall size and polarity, influencing its interaction with solvent molecules.
-
Intermolecular Interactions: Hydrogen bonding and potential aggregation between this compound molecules can reduce solubility.[3][4]
-
Solvent Quality: The purity of the solvent is crucial. DMF, for instance, can degrade over time to form dimethylamine, which can affect the stability of the Fmoc group.[2]
-
Temperature: Temperature can significantly affect solubility, with gentle heating often improving dissolution.[5][6]
Q3: Are there alternative solvents to DMF for dissolving this compound?
A3: Yes, if you are facing persistent solubility issues with DMF, several alternative solvents or solvent systems can be employed:
-
N-Methyl-2-pyrrolidone (NMP): Often considered a stronger solvent than DMF for peptide synthesis.[2][5]
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent that can be very effective in dissolving difficult-to-solubilize compounds.[4][5] It can be used as a co-solvent with DMF.[5]
-
Dichloromethane (DCM): While commonly used in Boc-based peptide synthesis, its effectiveness for dissolving this compound may vary.[2]
-
"Magic Mixture": For particularly challenging cases, a mixture of DCM/DMF/NMP (1:1:1) can be effective.[5]
Troubleshooting Guides
Issue: this compound is not dissolving completely in DMF at room temperature.
This guide provides a step-by-step approach to address the incomplete dissolution of this compound in DMF.
Troubleshooting Workflow for Dissolution Issues
Caption: A stepwise workflow for troubleshooting this compound dissolution.
Detailed Steps:
-
Verify Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade DMF. Old or degraded DMF can contain impurities that hinder dissolution.
-
Mechanical Agitation: Vigorously vortex the solution for several minutes. If undissolved particles remain, sonicate the vial for 5-10 minutes.[5] Sonication can help break up aggregates and promote dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C while continuing to agitate.[6][7] Avoid excessive heat, as it could potentially lead to the degradation of the protected amino acid.
-
Use a Co-Solvent: If the compound is still not fully dissolved, add a small amount of a stronger polar aprotic solvent like DMSO or NMP to the DMF.[5][7] Start with a small percentage (e.g., 5-10%) and gradually increase if necessary.
-
Switch to an Alternative Solvent: For very difficult cases, consider preparing the solution entirely in NMP or DMSO.[5]
Issue: The this compound solution appears cloudy or forms a precipitate over time.
This can be due to reaching the solubility limit at a certain temperature or potential aggregation.
Troubleshooting Workflow for Precipitation
Caption: A decision tree for addressing precipitation issues.
Detailed Steps:
-
Temperature Fluctuation: Check if the ambient temperature has decreased, as this can lower the solubility and cause precipitation.
-
Gentle Warming and Agitation: Gently warm the solution while agitating to redissolve the precipitate.
-
Concentration Review: If precipitation occurs consistently, the solution may be too concentrated for the chosen solvent at that temperature.
-
Dilution or Co-solvent Addition: Try diluting the solution with more of the primary solvent or adding a small amount of a stronger co-solvent like DMSO to increase solubility.[6]
-
Prepare Fresh: If the precipitate does not redissolve, it is best to prepare a fresh solution, potentially at a slightly lower concentration.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, the following table summarizes available quantitative and qualitative data.
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | 0.15 g/mL | A reported value is 0.3 g in 2 mL.[1] This is a common solvent for peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Good | Generally considered a stronger solvent than DMF for protected amino acids.[2][5] |
| Dimethyl sulfoxide | DMSO | Good | A highly effective polar aprotic solvent, often used as a co-solvent to enhance solubility.[4][5] |
| Dichloromethane | DCM | Moderate | Commonly used in Boc-SPPS, but may not be as effective as DMF or NMP for all protected amino acids.[2] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
This protocol describes the standard procedure for dissolving this compound for use in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any undissolved solid.
-
If undissolved material remains, sonicate the vial for 5-10 minutes.
-
If necessary, gently warm the solution to 30-40°C with continued agitation until a clear solution is obtained.
-
Allow the solution to return to room temperature before use in the peptide synthesizer.
Protocol 2: Dissolution using a Co-Solvent System
This protocol is for instances where this compound shows poor solubility in DMF alone.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
High-purity DMSO
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add a small volume of DMSO (e.g., 10-20% of the final desired volume) and vortex until the solid is fully dissolved.
-
Add the remaining volume of DMF to reach the final desired concentration.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
Use the resulting solution for your coupling reaction.
References
Preventing side reactions with Boc-Dap(Fmoc)-OH in SPPS.
Technical Support Center: Boc-Dap(Fmoc)-OH
Topic: Preventing Side Reactions with this compound in Solid-Phase Peptide Synthesis (SPPS)
This guide offers troubleshooting advice and frequently asked questions to address specific issues researchers may encounter when using this compound in their peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in SPPS?
This compound, or Nα-tert-butyloxycarbonyl-Nβ-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a non-canonical amino acid derivative used in SPPS.[1][2] It employs an orthogonal protection strategy, where the α-amino group is protected by the acid-labile Boc group, and the side-chain β-amino group is protected by the base-labile Fmoc group.[2][3] This strategy is critical for synthesizing complex peptides, as it allows for the selective deprotection of the side-chain amine on the resin to perform modifications such as cyclization, branching, or the attachment of labels, without affecting the main peptide chain.[2][3]
Q2: What are the primary side reactions associated with the use of this compound?
The main challenges and side reactions when using this compound include:
-
Incomplete Coupling: Due to the steric hindrance of the two bulky protecting groups (Boc and Fmoc), achieving complete coupling can be difficult, potentially leading to deletion sequences.[1][2]
-
Intramolecular Cyclization (Lactam Formation): After the selective removal of the side-chain Fmoc group, the newly exposed nucleophilic amine can react with other parts of the peptide, particularly under basic conditions.[1]
-
Piperidide Adduct Formation: When using the standard reagent piperidine to remove the side-chain Fmoc group, the Dap side-chain amine can sometimes form adducts.[1]
-
Premature Deprotection: While the Fmoc group is generally stable to the acidic conditions (TFA) used for Boc group removal, repeated and prolonged acid exposure throughout the synthesis of a long peptide could potentially lead to minor, premature loss of the side-chain protection.[4]
Q3: Why is the orthogonal protection strategy with this compound important?
The orthogonal nature of the Boc (acid-labile) and Fmoc (base-labile) groups is fundamental to its utility.[3][4] It allows for a controlled, stepwise synthesis and modification workflow:
-
The peptide chain is elongated using standard Boc-SPPS chemistry, where the Boc group is removed at each cycle with an acid like TFA, leaving the side-chain Fmoc group intact.[3]
-
Once the main peptide chain is assembled, the side-chain Fmoc group on the Dap residue can be selectively removed using a base (e.g., piperidine), exposing the β-amino group for a specific modification while the rest of the peptide remains fully protected.[2][3]
This selective manipulation is crucial for creating structurally complex peptides with specific functionalities that would be difficult to achieve otherwise.[4]
Q4: Under what conditions is the side-chain Fmoc group removed, and what are the risks?
The side-chain Fmoc group is typically removed on-resin by treating the peptide with a 20% solution of piperidine in DMF.[3][5] While effective, this step carries risks. The basic conditions can promote side reactions such as intramolecular cyclization or aspartimide formation if an aspartic acid residue is nearby.[1][6] Furthermore, the deprotected side-chain amine is a strong nucleophile and can be susceptible to undesired reactions if not handled promptly in the subsequent modification step.[1] To mitigate these risks, alternative, less nucleophilic base cocktails can be used, and the subsequent reaction on the side chain should be performed immediately after deprotection and washing.[7][8]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptoms:
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Steric Hindrance | The bulky Boc and Fmoc groups can physically block the reaction. Use a more potent coupling reagent like HATU, HBTU, or COMU, which are more effective for hindered couplings.[1][2] Consider performing a "double coupling" by repeating the coupling step with fresh reagents.[1] |
| Reagent Degradation | Coupling reagents and the amino acid derivative can degrade if not stored properly. Use fresh, high-quality reagents and ensure they are stored under the recommended anhydrous conditions.[1] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of reactive sites. Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.[3] |
Issue 2: Presence of Unexpected Side Products After Fmoc Side-Chain Deprotection
-
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.[1]
-
MS data indicates species with molecular weights corresponding to piperidine adducts or cyclized products.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Piperidine-Related Side Reactions | Standard 20% piperidine in DMF can be nucleophilic enough to cause side reactions with the Dap residue.[1] To minimize this, use a deprotection cocktail with a stronger, non-nucleophilic base, such as 2% DBU and 5% piperazine in NMP.[7][8] This combination is highly effective at removing the Fmoc group while suppressing side reactions. |
| Intramolecular Cyclization | The free side-chain amine is reactive and can cyclize with an available electrophile on the peptide backbone, especially under basic conditions.[1] Perform the subsequent side-chain modification reaction immediately after the Fmoc deprotection and washing steps to minimize the time the amine is exposed. |
| Diketopiperazine (DKP) Formation | If the Dap residue is at the N-terminal + 1 or + 2 position, DKP formation can occur, leading to chain cleavage. This is exacerbated by basic conditions.[7] The use of a DBU/piperazine cocktail for Fmoc removal has been shown to drastically reduce DKP formation compared to standard piperidine treatment.[7] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent | Reagent Type | Relative Speed | Racemization Risk | Notes |
| HBTU/DIPEA | Aminium/Uronium Salt | Very Fast | Low | Highly efficient; should be used with a non-nucleophilic base like DIPEA.[2] |
| HATU/DIPEA | Aminium/Uronium Salt | Very Fast | Very Low | Generally considered one of the most effective reagents for difficult couplings.[2] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | A cost-effective option that is significantly improved by the Oxyma additive, which suppresses racemization.[2] |
| PyBOP/DIPEA | Phosphonium Salt | Fast | Low | Effective for hindered couplings but can be more expensive.[1] |
Table 2: Comparison of Reagents for Side-Chain Fmoc Deprotection
| Reagent Cocktail | Base Type | Key Advantage | Potential Issues |
| 20% Piperidine in DMF | Secondary Amine (Nucleophilic) | Standard, well-established, and effective for most cases.[5] | Can lead to side reactions like DKP formation and piperidide adducts.[1][8] |
| 2% DBU / 5% Piperazine in NMP | Non-nucleophilic (DBU) + Symmetric Diamine (Piperazine) | Drastically reduces DKP formation and other side reactions.[7] | Piperazine can form an insoluble dibenzofulvene adduct; the addition of DBU helps maintain solubility.[7] |
| 4-Methylpiperidine (4-MP) | Secondary Amine (Nucleophilic) | Exhibits similar efficiency to piperidine and is often used as a direct, less toxic replacement.[8] | As a nucleophilic base, it may not fully prevent side reactions like DKP formation. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is for coupling this compound onto a deprotected N-terminal amine on the resin.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, remove the N-terminal Boc group using 25-50% TFA in DCM for 20-30 minutes.[2][3]
-
Washing and Neutralization: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DMF (5x). Neutralize the resin-bound ammonium salt with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice), then wash again with DMF (3x).[3]
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIPEA (6 equivalents) to the activation solution. Allow it to pre-activate for 1-2 minutes, then add the solution to the neutralized resin.[3]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow beads).[3] If the test is positive, a second coupling may be necessary. Once complete, wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Selective On-Resin Deprotection of Dap(Fmoc) Side Chain
This protocol uses a DBU/piperazine cocktail to minimize side reactions.
-
Resin Preparation: Wash the fully assembled, N-terminally Boc-protected peptide-resin with DMF (3x) to ensure it is well-solvated.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).[7]
-
Fmoc Removal: Add the deprotection solution to the peptide-resin and agitate for 5 minutes. Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (5-7x) to ensure the complete removal of the base and the dibenzofulvene adduct. The resin is now ready for side-chain modification.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads:
-
Reagent A: 5g ninhydrin in 100 mL ethanol.
-
Reagent B: 80g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001M KCN in 100 mL pyridine.
-
-
Heating: Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A deep blue or purple color on the beads indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads remain yellow or colorless, indicating the absence of free primary amines.[2]
-
Visualizations
Caption: Orthogonal protection workflow for this compound in SPPS.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Potential reaction pathways during piperidine-mediated Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Peptide Synthesis
Topic: Incomplete Fmoc Removal from Boc-Dap(Fmoc)-OH On-Resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete Nα-Fmoc deprotection of this compound during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-L-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid L-diaminopropionic acid (Dap). It is utilized in SPPS to introduce a site for specific modification or branching in a peptide sequence. The α-amino group is protected by an acid-labile Boc group, while the β-amino group on the side chain is protected by a base-labile Fmoc group. This orthogonal protection scheme allows for the selective deprotection of either amino group under different conditions, enabling precise control over the synthesis of complex peptides.
Q2: What are the primary causes of incomplete Fmoc removal from this compound?
Incomplete Fmoc deprotection from this compound is primarily attributed to:
-
Steric Hindrance: The bulky nature of both the Boc group on the α-nitrogen and the Fmoc group on the β-nitrogen, combined with the growing peptide chain and the solid support, can physically obstruct the approach of the deprotection reagent (e.g., piperidine) to the Fmoc group.[][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to on-resin aggregation. This can reduce the permeability of the resin to solvents and reagents, hindering the efficiency of the deprotection step.[3]
-
Inadequate Reaction Conditions: Standard deprotection times and reagent concentrations may be insufficient for such a sterically hindered residue.[3]
-
Poor Resin Swelling and Solvation: Incomplete swelling of the resin or poor solvation of the peptide chain can limit the diffusion of the deprotection reagent to the reaction sites.[]
Q3: What are the consequences of incomplete Fmoc deprotection?
Incomplete Fmoc removal results in the N-terminus of the Dap residue remaining blocked. This leads to the formation of a deletion sequence, where the subsequent amino acid is not incorporated. This byproduct can be challenging to separate from the target peptide during purification, ultimately reducing the overall yield and purity of the final product.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of incomplete Fmoc deprotection of this compound.
Diagnosis of Incomplete Fmoc Removal
Several methods can be employed to detect incomplete Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay to detect free primary amines on the resin. After the deprotection step and subsequent washes, a small sample of resin beads should yield a dark blue or purple color, indicating the presence of free amines (successful deprotection). A yellow or colorless result suggests that the Fmoc group is still attached.[3]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm. An unusually broad absorbance curve or a failure to return to the baseline can indicate slow or incomplete deprotection.[3][4]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide-resin is the most definitive method. The HPLC chromatogram will show the desired peptide along with a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing deletion sequence. Mass spectrometry will confirm that this byproduct has a mass 222.24 Da higher than the target peptide, which is the mass of the Fmoc group.[3]
Troubleshooting Workflow
If incomplete Fmoc deprotection is confirmed, follow this workflow to address the issue:
Data Presentation: Deprotection Reagent Comparison
For sterically hindered residues like this compound, a standard 20% piperidine in DMF solution may be insufficient. The use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often recommended.
| Deprotection Reagent | Typical Concentration | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10-20 min | Standard, well-established reagent. | May be inefficient for highly hindered residues; can promote side reactions like aspartimide formation. |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster and more effective for hindered sequences.[5] | DBU is a strong base that can increase the risk of racemization and other side reactions if not used carefully.[5] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | < 1 min | Very rapid deprotection, effective for aggregation-prone sequences.[6][7] | May require optimization to minimize side reactions. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Manual)
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin twice with DMF.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene adduct.
-
(Optional) Confirmation: Perform a Kaiser test on a few beads to confirm the presence of a free primary amine.
Protocol 2: Enhanced Fmoc Deprotection with DBU
Use this stronger cocktail when standard methods fail, particularly for sterically hindered residues like this compound.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF. Use this solution immediately after preparation.
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate the mixture for 5-15 minutes. Reaction times are typically shorter due to the strength of DBU.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.
Caution: DBU is a very strong, non-nucleophilic base that can accelerate Fmoc removal but may also catalyze side reactions. It should not be used indiscriminately, especially with sequences containing Asp residues, due to the risk of aspartimide formation.[5]
Protocol 3: Kaiser Test for Free Primary Amines
This test confirms the presence (positive result) or absence (negative result) of free primary amines.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of resin beads (5-10 mg) after the final wash of the deprotection step.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads in a small glass test tube.
-
Heat the tube at 120°C for 5 minutes.
-
Observe the color:
-
Dark blue/purple beads: Positive result, indicating successful Fmoc deprotection.
-
Yellow/colorless beads: Negative result, indicating incomplete Fmoc deprotection.
-
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the dibenzofulvene-piperidine adduct to monitor the deprotection reaction. This method is typically automated but can be adapted for manual monitoring.
-
Collect Filtrate: Collect the filtrate from both deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct. The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Visualizing the Chemistry
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.
Orthogonal Deprotection Strategy for this compound
The use of this compound relies on an orthogonal protection scheme, where each protecting group can be removed independently.
References
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [repository.iitgn.ac.in]
Double coupling strategy for difficult Boc-Dap(Fmoc)-OH incorporation.
Welcome to the technical support center for the incorporation of N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the orthogonal Boc and Fmoc protecting groups on Dap?
A1: The use of this compound provides an orthogonal protection strategy crucial for synthesizing complex peptides.[1] The Boc group protects the α-amino group and is removed under acidic conditions (e.g., TFA) during each cycle of peptide elongation.[1][2] The Fmoc group on the side-chain amine is stable to these acidic conditions but can be selectively removed using a base, typically piperidine.[1][2] This allows for site-specific modifications on the Dap side chain, such as branching, cyclization, or conjugation, while the peptide remains attached to the solid support.[1][2][3]
Q2: Why can the incorporation of this compound be difficult?
A2: The incorporation of this compound can be challenging primarily due to steric hindrance from the bulky Boc and Fmoc protecting groups. This can slow down the coupling reaction and lead to incomplete incorporation.[4]
Q3: What are the most effective coupling reagents for this compound?
A3: For challenging couplings like that of this compound, uronium/aminium salt reagents such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP are generally more effective than carbodiimides (e.g., DIC) alone.[1][4] The addition of an additive like HOBt or Oxyma to carbodiimide-based methods can also enhance efficiency and minimize side reactions.[1]
Q4: How can I monitor the success of the this compound coupling reaction?
A4: The most common method for monitoring the completion of the coupling reaction is the qualitative Kaiser test (ninhydrin test).[1][5] A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or clear beads) indicates that the coupling is complete.[1][4][5]
Troubleshooting Guide
Problem: The Kaiser test is positive after the initial coupling of this compound, indicating an incomplete reaction.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky protecting groups on this compound can physically block the reactive sites. |
| Insufficient Reagent Excess | An inadequate amount of amino acid or coupling reagents may not be enough to drive the reaction to completion. |
| Poor Resin Swelling | If the resin is not adequately swollen, the reactive sites within the resin beads are not fully accessible. |
| Degraded Reagents | Coupling reagents can degrade over time, especially if not stored correctly, leading to reduced activity. |
| Peptide Aggregation | The growing peptide chain on the resin can aggregate, preventing reagents from accessing the N-terminal amine. |
Solution in Focus: The Double Coupling Strategy
When a single coupling reaction is insufficient, a "double coupling" strategy is the primary solution. This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[4][6]
Quantitative Data Summary
While extensive comparative data for this compound is sequence-dependent, the following table summarizes typical parameters and expected outcomes for SPPS.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |
| Crude Peptide Purity (Post-Cleavage) | 70-90% (Sequence-dependent) | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Table based on general expectations for successful Boc-SPPS protocols.[2]
Experimental Protocols
Standard Single Coupling Protocol (HBTU/DIEA)
-
Resin Preparation : Swell the resin (e.g., MBHA or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for another 30 minutes.[2][5]
-
Boc Deprotection : Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 x 2 minutes and 1 x 20 minutes. Wash the resin thoroughly with DCM (3x) and DMF (3x).[5]
-
Neutralization : Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 2 x 2 minutes. Wash with DCM (3x) and DMF (3x).[5] Confirm the presence of free primary amines with a positive Kaiser test.[5]
-
Coupling Solution Preparation : In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.[2]
-
Activation and Coupling : Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. Add the activated solution to the resin and agitate for 1-2 hours at room temperature.[2][4]
-
Monitoring : Perform a Kaiser test. If the result is negative (yellow beads), the coupling is complete. Proceed to washing.[4]
-
Washing : Wash the resin with DMF (3x) and DCM (3x).[5]
Double Coupling Protocol
-
Follow steps 1-5 of the Standard Single Coupling Protocol.
-
Perform a Kaiser test. If the result is positive (blue beads), indicating an incomplete reaction, proceed to step 3.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat the coupling step by preparing a fresh solution of activated this compound as described in steps 4 and 5 of the standard protocol. Allow the second coupling to proceed for 1-2 hours.[4]
-
Perform a second Kaiser test to confirm completion.
-
Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).[5]
Visualizations
References
Technical Support Center: Troubleshooting Peptide Cleavage with Boc-Dap(Fmoc)-OH
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting side reactions encountered during the cleavage of peptides containing Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap).[1] In this molecule, the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. The β-amino group on the side chain is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonal protection scheme is crucial in solid-phase peptide synthesis (SPPS) as it allows for the selective deprotection of either amino group at different stages of the synthesis.[2][3] The Boc group is removed at each cycle of peptide elongation under acidic conditions, while the Fmoc group remains intact.[2] The Fmoc group can be selectively removed later to allow for side-chain modifications like cyclization, branching, or conjugation.[2]
Q2: What are the most common side reactions observed during the final cleavage of peptides containing this compound?
During the final cleavage step, typically performed with a strong acid like trifluoroacetic acid (TFA), several side reactions can occur, leading to impurities in the crude peptide product. The primary side reactions include:
-
Tert-butylation: The tert-butyl cation, generated from the cleavage of the Boc group and other tert-butyl-based side-chain protecting groups, can alkylate nucleophilic residues such as Tryptophan (Trp) and Methionine (Met).[4]
-
Fmoc Group Migration/Modification: Although generally stable to acid, the Fmoc group can be partially modified or cleaved under prolonged exposure to strong acids, leading to undesired adducts.
-
Succinimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to forming a succinimide intermediate under acidic conditions. This can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[5]
-
Incomplete Deprotection: Side-chain protecting groups on other amino acid residues may not be completely removed, leading to a heterogeneous mixture of peptides.[6]
-
Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation to its sulfoxide form during acidic cleavage.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating common side reactions.
Issue 1: Presence of unexpected peaks in HPLC and mass spectrometry data corresponding to +56 Da.
-
Probable Cause: Tert-butylation of sensitive amino acid residues like Tryptophan or Methionine.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tert-butylation.
-
Recommended Action & Protocol: The most effective way to prevent tert-butylation is to use scavengers in the cleavage cocktail.[4] These scavengers are nucleophilic compounds that trap the reactive tert-butyl cations.
Table 1: Recommended Cleavage Cocktails to Minimize Side Reactions
Reagent Cocktail Composition Target Side Reactions Addressed Reference Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) General purpose, good for peptides without sensitive residues. [2] Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT Highly effective for peptides with Trp, Met, Cys, and Arg. [7][8] TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% Water Suitable for most sequences when appropriate protected amino acids are used. [9] Detailed Protocol: Cleavage with Reagent K
-
After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x resin volume) and dry it under a stream of nitrogen or in a vacuum desiccator.[10]
-
Prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-4 hours.[2][3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[11]
-
Pellet the peptide by centrifugation and wash the pellet with cold ether two more times.[3]
-
Dry the peptide pellet under vacuum.
-
Issue 2: Incomplete removal of the Fmoc group from the Dap side chain.
-
Probable Cause: The Fmoc group is generally stable to TFA, and the final cleavage step is not designed to remove it.[2]
-
Troubleshooting Workflow:
Caption: Workflow for addressing a persistent Fmoc group.
-
Recommended Action & Protocol: If the free β-amino group of Dap is desired in the final peptide, the Fmoc group must be removed while the peptide is still attached to the resin, prior to the final TFA cleavage.[2]
Detailed Protocol: On-Resin Fmoc Deprotection of Dap Side Chain
-
After completing the peptide sequence assembly, wash the peptide-resin with N,N-Dimethylformamide (DMF) (3x).[2]
-
Treat the resin with a solution of 20% piperidine in DMF.[2]
-
Agitate the mixture for 5 minutes, then drain the solution.[2]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene adduct.[2]
-
Proceed with the final cleavage and global deprotection as described in the previous section.
-
Issue 3: Lactam formation involving the Dap side chain.
-
Probable Cause: Intramolecular cyclization between the side-chain amino group of Dap and a backbone carboxylic acid can occur, especially under basic conditions.[4]
-
Troubleshooting Workflow:
Caption: Logical steps to mitigate lactam formation.
-
Recommended Action: To minimize lactam formation, if the Fmoc group on the Dap side chain is removed on-resin, proceed to the acidic cleavage step as soon as possible. Avoid prolonged storage of the resin with the deprotected Dap side-chain amine, especially in the presence of any residual base.
Summary of Expected Purity
The purity of the crude peptide after cleavage is sequence-dependent. However, by following the recommended protocols and troubleshooting steps, the following outcomes can be generally expected.
Table 2: Expected Purity Levels
| Parameter | Expected Purity/Efficiency | Monitoring Method | Reference |
| Coupling Efficiency | > 99% | Kaiser Test | [2] |
| Boc Deprotection Efficiency | > 99% | HPLC of a small sample | [2] |
| Crude Peptide Purity (Post-Cleavage) | 70-90% | Analytical RP-HPLC | [2] |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC & MS | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. scribd.com [scribd.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Racemization of Boc-Dap(Fmoc)-OH during Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the racemization of Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation, and why is it a critical issue?
A1: Racemization is the epimerization of the α-carbon of an amino acid, leading to the conversion of the L-enantiomer into a mixture of L- and D-isomers. During the synthesis of peptides, which are chiral molecules, the incorporation of even small amounts of the D-isomer can lead to the formation of diastereomeric impurities. These impurities can be difficult to separate from the desired peptide and may alter its three-dimensional structure, biological activity, and immunogenicity.
Q2: What is the primary mechanism of racemization for this compound during activation?
A2: The principal mechanism for the racemization of N-protected amino acids during activation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The process is initiated by the activation of the carboxyl group. The α-proton of the resulting oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity at the α-carbon. The subsequent nucleophilic attack by the amine can occur from either face of the planar oxazolone ring, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors can influence the extent of racemization during the activation of this compound:
-
Coupling Reagents: The choice of coupling reagent plays a crucial role. Reagents that promote the rapid formation of the desired amide bond over the competing oxazolone formation pathway can minimize racemization.
-
Base: The strength and steric hindrance of the base used for activation are critical. Stronger and less sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate, thus increasing racemization.
-
Pre-activation Time: Longer pre-activation times, where the carboxylic acid is activated before the addition of the amine component, can increase the concentration of the racemization-prone activated species.
-
Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.
-
Solvent: The polarity of the solvent can also play a role, with more polar aprotic solvents sometimes favoring racemization.
Troubleshooting Guides
Problem: High levels of diastereomeric impurities detected in the final peptide.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. Uronium/aminium salt-based reagents like HATU and HBTU , especially when used with an additive, are generally preferred over carbodiimides like DIC alone for minimizing racemization.[1] |
| Strong Base | Replace stronger bases like diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine . This reduces the rate of α-proton abstraction from the oxazolone intermediate. |
| Prolonged Pre-activation Time | Minimize the pre-activation time of this compound. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine. |
| Elevated Temperature | Conduct the coupling reaction at room temperature or consider lowering the temperature to 0 °C for particularly sensitive couplings.[2] |
| Absence of Racemization-Suppressing Additives | When using carbodiimide coupling reagents (e.g., DIC), always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) . These additives form active esters that are less prone to racemization.[3] |
Data Presentation
Table 1: Illustrative Racemization Levels of Protected Amino Acids with Various Coupling Reagents
| Amino Acid Derivative | Coupling Reagent | Base | % D-Isomer (Epimer) |
| Fmoc-His(Trt)-OH | HBTU | DIPEA | ~5-10% |
| Fmoc-His(Trt)-OH | HATU | DIPEA | ~2-5% |
| Fmoc-His(Trt)-OH | DIC/HOBt | - | ~1-3% |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | ~3-7% |
| Fmoc-Cys(Trt)-OH | HATU | DIPEA | ~1-4% |
| Fmoc-Cys(Trt)-OH | DIC/HOBt | - | <1% |
Note: This data is compiled from various sources for illustrative purposes and the actual extent of racemization can vary depending on the specific reaction conditions and peptide sequence.
Experimental Protocols
Protocol 1: General Procedure for the Activation and Coupling of this compound in SPPS
This protocol outlines a general procedure for the manual solid-phase synthesis coupling of this compound to a resin-bound amine.
1. Resin Preparation: a. Swell the resin (e.g., Rink Amide or Merrifield resin) in N,N-dimethylformamide (DMF) for 30-60 minutes. b. Perform the deprotection of the N-terminal protecting group of the resin-bound peptide (e.g., 20% piperidine in DMF for Fmoc deprotection). c. Wash the resin thoroughly with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
2. Amino Acid Activation and Coupling (Example with HATU): a. In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. b. Add N-methylmorpholine (NMM) (6 equivalents) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.
3. Monitoring and Washing: a. Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. b. If the Kaiser test is positive (blue beads), extend the coupling time or perform a recoupling. c. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol 2: Chiral HPLC Analysis of Activated this compound
This protocol provides a general method for analyzing the enantiomeric purity of this compound after a mock activation. This can be used to screen different activation conditions to identify those that minimize racemization.
1. Sample Preparation: a. In a clean vial, dissolve this compound (e.g., 10 mg) in DMF. b. Add the chosen coupling reagent and base in the same molar equivalents as used in the synthesis protocol. c. Allow the activation to proceed for a defined time (e.g., 5, 15, or 30 minutes). d. Quench the reaction by adding a nucleophile such as a simple amine (e.g., benzylamine) to form a stable amide derivative. e. Evaporate the solvent under reduced pressure. f. Redissolve the residue in the mobile phase for HPLC analysis.
2. Chiral HPLC Conditions:
| Parameter | Value |
| Column | A polysaccharide-based chiral stationary phase (CSP) such as a Chiralcel® OD-H or a macrocyclic glycopeptide-based CSP like Chirobiotic™ T.[4][5] |
| Mobile Phase | Typically a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or acetonitrile/water/TFA for reversed-phase. The exact composition needs to be optimized for the specific column and derivative. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 265 nm |
| Temperature | Ambient |
3. Data Analysis: a. Inject a racemic standard of the Boc-Dap(Fmoc)-amide derivative to determine the retention times of the L- and D-enantiomers. b. Inject the prepared sample. c. Integrate the peak areas of the L- and D-enantiomers to determine the enantiomeric excess (% ee) or the percentage of the D-isomer.
Mandatory Visualization
Caption: Mechanism of racemization via oxazolone formation during amino acid activation.
Caption: Workflow for screening activation conditions to minimize racemization.
References
Technical Support Center: Aggregation of Peptide Sequences Containing Boc-Dap(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptide sequences containing Nα-Boc-L-2,3-diaminopropionic acid (Fmoc-OH) [Boc-Dap(Fmoc)-OH]. Special focus is given to the common issue of peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[1] In this compound, the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid.[1][2] The β-amino group on the side chain is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This orthogonal protection scheme is crucial in solid-phase peptide synthesis (SPPS) as it allows for selective deprotection and modification.[3][4] For instance, the α-Boc group is removed at each cycle of peptide elongation, while the β-Fmoc group remains stable.[3] The Fmoc group can be removed at a later, desired stage to enable side-chain modifications such as cyclization, branching, or conjugation.[3][5]
Q2: Is it necessary to protect the side-chain amino group of Dap during peptide synthesis?
Yes, it is highly recommended to protect the side-chain amino group of Dap. An unprotected β-amino group is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides and other side reactions.[2] Using an orthogonal protecting group like Fmoc, which can be removed under conditions that do not affect the Boc group or other side-chain protectors, is a common and effective strategy.[2][3]
Q3: Why do peptide sequences containing this compound have a tendency to aggregate?
Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, often driven by the formation of intermolecular hydrogen bonds that create stable secondary structures like β-sheets.[6] While Dap itself is not exceptionally hydrophobic, aggregation is a sequence-dependent phenomenon.[7] Difficult sequences, often rich in hydrophobic residues like Valine or Isoleucine, are prone to aggregation. The incorporation of any amino acid can contribute to a sequence's propensity to aggregate, which can block reactive sites and lead to incomplete deprotection and coupling reactions.[6]
Q4: How can I detect if my peptide is aggregating on the resin?
Several signs can indicate on-resin aggregation:
-
Physical Appearance: The resin beads may fail to swell properly or may shrink.[6][7]
-
Reaction Monitoring: Standard amine tests like the Kaiser or TNBS test may become unreliable, giving false negatives because the aggregated chains prevent the reagents from reaching the free amines.[6] In continuous flow synthesizers, a flattened and broadened Fmoc deprotection peak is a strong indicator.[6]
-
Synthesis Outcome: The primary indicators of aggregation are a low yield of the target peptide and the presence of deletion sequences (e.g., n-1, n-2) in the final product, as identified by mass spectrometry.[6][8]
Troubleshooting Guide
Issue 1: Incomplete coupling or failed reaction after introducing this compound.
-
Symptoms: A positive Kaiser or TNBS test after the coupling step, indicating unreacted free amines.[2][8] Mass spectrometry analysis of the crude product shows significant deletion sequences.[2][8]
-
Possible Cause: Peptide chain aggregation on the solid support can sterically hinder the approach of the activated amino acid, leading to incomplete coupling.[9] The bulky nature of the Boc and Fmoc protecting groups can also contribute to steric hindrance.[2]
-
Solutions:
-
Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HBTU, or PyBOP.[2][8]
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[2]
-
Increase Reaction Time: Extend the coupling time to allow for a more complete reaction.[6]
-
Modify Synthesis Conditions: Switch to solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or by adding Dimethyl sulfoxide (DMSO) to DMF.[7][9] Performing the synthesis at an elevated temperature can also help, though this may increase the risk of side reactions.[7][9]
-
Issue 2: Incomplete Fmoc deprotection of the Dap side-chain.
-
Symptoms: Difficulty in subsequent side-chain modification steps. Mass spectrometry data may show the final peptide with the Fmoc group still attached.
-
Possible Cause: Aggregation can prevent the deprotecting agent (e.g., piperidine) from accessing the Fmoc group on the Dap side chain.[9]
-
Solutions:
-
Use a Stronger Base: Add 1-2% of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution to enhance Fmoc removal.[7][8]
-
Increase Deprotection Time/Temperature: Extend the duration of the deprotection step or perform it at a slightly elevated temperature (e.g., 40-50°C).[9]
-
Incorporate Chaotropic Salts: Wash the resin with solutions of chaotropic salts like LiCl or KSCN before deprotection to disrupt hydrogen bonding.[7]
-
Issue 3: Low overall yield and poor purity of the crude peptide.
-
Symptoms: After cleavage and purification, the final yield is significantly lower than expected. HPLC analysis of the crude product shows multiple peaks, indicating a heterogeneous mixture.
-
Possible Cause: Cumulative effect of incomplete coupling and deprotection steps throughout the synthesis, primarily caused by on-resin aggregation.[7]
-
Solutions:
-
Optimize Resin Choice: Use a low-loading resin to reduce the proximity of peptide chains, which can minimize aggregation.[7][8] For particularly difficult sequences, consider a polyethylene glycol (PEG)-based resin (e.g., TentaGel) which offers better swelling properties.[7][8]
-
Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (e.g., every 5-8 residues) within the sequence to disrupt the formation of stable secondary structures.[8][10]
-
Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer. The application of microwave energy can increase the kinetic energy of the system, disrupting aggregation and accelerating both deprotection and coupling steps.[6][8]
-
Quantitative Data
Table 1: Expected Efficiency and Purity in Boc-SPPS
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
| (Data synthesized from[3]) |
Table 2: Comparison of Anti-Aggregation Strategies
| Strategy | Description | Reported Yield/Purity Improvement |
| Pseudoproline Dipeptides | Incorporating dipeptides that introduce a "kink" in the peptide backbone, disrupting β-sheet formation. | Can lead to up to a 10-fold increase in product yield for highly aggregated sequences.[8] |
| Microwave-Assisted SPPS | Using microwave energy to enhance reaction rates and disrupt aggregation. | Synthesis of Aβ 1–42 crude yield increased from 33% to 57%.[8] |
| Chaotropic Salts | Adding salts like LiCl or KSCN to washes or reaction mixtures to disrupt hydrogen bonds. | Effective at disrupting aggregates and improving solvation.[10] |
| Structure-Breaking Solvents | Using solvents like NMP or adding DMSO to DMF. | Helps to break up secondary structures and improve reaction efficiency.[7][9] |
| Low-Loading Resins | Using resins with lower functionalization to increase the distance between peptide chains. | Reduces the proximity of peptide chains, minimizing intermolecular aggregation.[7][8] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a manual Boc-SPPS process for incorporating a this compound residue.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[3]
-
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.[2]
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.[2]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for complete coupling (a yellow color indicates completion).[2][3] If the test is positive (blue), repeat the coupling step.[2]
-
Once coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).[2]
-
Proceed to the next deprotection cycle for the following amino acid.
-
Protocol 2: Selective On-Resin Fmoc Deprotection from Dap Side-Chain
This protocol is performed after the full linear peptide has been synthesized.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3-5 times).[5]
-
Fmoc Deprotection:
-
Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[5] The free β-amino group is now available for modification.
Protocol 3: Final Cleavage and Deprotection
This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The Fmoc group on the Dap side-chain must be removed prior to this step if a free β-amino group is desired.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[3][5]
-
Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[3]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Drying: Dry the crude peptide pellet under vacuum.[3] The peptide is now ready for purification by HPLC.
Visualizations
Caption: Troubleshooting workflow for aggregation in peptide synthesis.
Caption: General workflow for a single cycle in Boc-SPPS.
Caption: Orthogonal protection strategy using Boc and Fmoc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scavenger Selection for Boc-Dap(Fmoc)-OH Cleavage
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate scavengers for the trifluoroacetic acid (TFA)-mediated cleavage of the Nα-Boc protecting group from Boc-Dap(Fmoc)-OH and peptides containing this residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a scavenger during the cleavage of the Boc group?
A1: The primary purpose is to prevent unwanted side reactions. During cleavage with a strong acid like trifluoroacetic acid (TFA), the Boc group is released as a highly reactive tert-butyl cation (tBu⁺).[1][2] This carbocation can alkylate nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired, modified peptides.[1][2][3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations before they can modify the peptide.[2][4][5]
Q2: Is the Fmoc group on the Dap side chain affected by the TFA-mediated Boc cleavage?
A2: No, the Fmoc group is stable under the acidic conditions used for Boc cleavage.[6][] This is a key principle of orthogonal protection in peptide synthesis.[6][][8] The Fmoc group is base-labile and is typically removed with a solution of piperidine in DMF, conditions under which the Boc group is stable.[9][][11] This orthogonality allows for the selective deprotection of the α-amino group for chain elongation while the side chain remains protected.[11][12]
Q3: What are the most common scavengers and which side reactions do they prevent?
A3: The choice of scavenger is critical and depends on the sensitive residues present in your peptide sequence.[3][5] Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that works by reducing the tert-butyl cation to the less reactive isobutane.[4][13] Other scavengers are chosen to protect specific amino acid residues. For example, thioanisole is effective at preventing the S-alkylation of methionine, while 1,2-ethanedithiol (EDT) is a common choice for protecting cysteine and tryptophan residues.[1][14][15]
Q4: Can I use a single, universal scavenger cocktail for all my peptide sequences?
A4: While a general-purpose cocktail like TFA/TIS/H₂O (95:2.5:2.5) is effective for many peptides, it is not universally optimal.[2][16] For peptides containing highly sensitive residues like Cysteine, Methionine, or Tryptophan, a more specialized cocktail containing scavengers like EDT or thioanisole is necessary to achieve high purity of the crude product.[3][14][15]
Troubleshooting Guide
Problem 1: Mass spectrometry of my cleaved peptide shows a mass addition of +56 Da.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a reactive tert-butyl cation has alkylated a nucleophilic residue in your peptide.[1] This is especially common for Tryptophan, but can also occur with Cysteine, Methionine, and Tyrosine.[1][2]
-
Suggested Solution: Your cleavage cocktail contains insufficient or inappropriate scavengers.
-
For Tryptophan: Ensure your cocktail includes TIS or 1,2-ethanedithiol (EDT).
-
For Methionine: Add thioanisole to the cocktail to prevent the formation of a sulfonium salt.[1]
-
For Cysteine: Add 1,2-ethanedithiol (EDT) to protect the free thiol group from alkylation.[1][14]
-
Increase the overall concentration of scavengers in your cocktail. A common general-purpose cocktail for sensitive peptides is "Reagent K".[3]
-
Problem 2: The Fmoc group on the Dap side chain was unintentionally removed during the final cleavage step.
-
Possible Cause: While highly unlikely to occur during standard TFA cleavage, this could indicate a procedural error. The Fmoc group is labile to bases, not acids.[9] You may have inadvertently exposed the resin to basic conditions (e.g., residual piperidine from a previous step, or cross-contamination of reagents) prior to or during the cleavage.
-
Suggested Solution:
-
Ensure the resin is thoroughly washed with DMF and DCM after the final Fmoc deprotection step in the synthesis to completely remove any residual piperidine.[11]
-
Use dedicated, clean glassware for preparing and performing the acidic cleavage to avoid any basic contaminants.
-
Problem 3: My cleavage yield is low, or the deprotection of other side-chain protecting groups (e.g., Pbf on Arginine) is incomplete.
-
Possible Cause: The cleavage time may be insufficient. While Boc groups are removed quickly, bulkier and more stable side-chain protecting groups like Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) on Arginine can require longer reaction times.[3][8][16]
-
Suggested Solution:
-
Extend the cleavage reaction time. A standard cleavage is typically 2-3 hours, but for sequences containing multiple Arg(Pbf) residues, extending this to 4 hours or more may be necessary.[8][16]
-
Ensure you are using a sufficient volume of the cleavage cocktail to allow the resin to swell properly and facilitate the reaction.[17]
-
Data Presentation
Table 1: Common Scavengers for Boc Cleavage and Their Primary Applications
| Scavenger | Chemical Structure | Primary Target Residue(s) | Mechanism of Action |
| Triisopropylsilane (TIS) | SiH(CH(CH₃)₂)₃ | General Purpose | Reduces tBu⁺ cation to isobutane via hydride transfer.[4][13] |
| Water (H₂O) | H₂O | General Purpose | Acts as a competing nucleophile to trap carbocations.[5] |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Cysteine (Cys), Tryptophan (Trp) | Protects thiol groups and the indole ring from alkylation.[1][14] |
| Thioanisole | C₆H₅SCH₃ | Methionine (Met), Tryptophan (Trp) | Traps carbocations and prevents S-alkylation.[14][15] |
| Phenol | C₆H₅OH | Tyrosine (Tyr) | Acts as a carbocation scavenger. Can cause side reactions with Trp.[15] |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | Cysteine (Cys), Tryptophan (Trp) | A less odorous alternative to EDT for protecting sulfur-containing residues.[15] |
Table 2: Recommended TFA Cleavage Cocktails
| Reagent Name | Composition (v/v) | Recommended Use |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | For peptides lacking sensitive residues (Trp, Met, Cys).[16] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" cocktail useful for Trityl-based protecting groups. Not for Met-containing peptides.[15] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General use for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[3][15] |
Experimental Protocols
Protocol 1: Standard Boc-Cleavage from a Resin-Bound Peptide Containing Dap(Fmoc)
This protocol describes the cleavage of the Nα-Boc group from the N-terminal amino acid of a peptide sequence assembled on a solid support.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 2 mL) to remove any residual DMF and to swell the resin.
-
-
Cleavage Cocktail Preparation (Example: Standard Cocktail):
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
In a clean glass vial, carefully combine the reagents. For 2 mL of cocktail:
-
Trifluoroacetic Acid (TFA): 1.90 mL (95%)
-
Deionized Water: 0.05 mL (2.5%)
-
Triisopropylsilane (TIS): 0.05 mL (2.5%)
-
-
Mix the solution gently. The cocktail should be prepared fresh just before use.[17]
-
-
Deprotection Reaction:
-
Add the freshly prepared cleavage cocktail (1-2 mL) to the washed resin.
-
Seal the reaction vessel and agitate gently at room temperature for 30 minutes.
-
Drain the TFA solution from the resin.
-
-
Washing:
-
Wash the resin thoroughly to remove residual acid and scavengers. Perform the following washes:
-
DCM (3 x 2 mL)
-
Isopropanol (IPA) (1 x 2 mL)
-
DCM (3 x 2 mL)
-
-
-
Neutralization:
-
To prepare for the subsequent coupling step, neutralize the newly formed N-terminal ammonium trifluoroacetate salt.
-
Wash the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM (3 x 2 mL) for 2 minutes each.
-
Wash again with DCM (3 x 2 mL) to remove excess base.
-
-
Verification:
-
The resin is now ready for the next amino acid coupling step. A qualitative ninhydrin (Kaiser) test can be performed on a few beads to confirm the presence of a free primary amine.
-
Visualizations
Caption: Decision workflow for selecting the appropriate scavenger cocktail.
Caption: Mechanism of side-reaction prevention by a scavenger (TIS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to LC-MS Analysis of Peptides Containing Boc-Dap(Fmoc)-OH
For researchers, scientists, and drug development professionals working with non-standard amino acids, the analysis of peptides containing orthogonally protected residues like Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) presents unique challenges and considerations. The presence of both acid-labile (Boc) and base-labile (Fmoc) protecting groups on the same residue requires a nuanced approach to liquid chromatography-mass spectrometry (LC-MS) analysis to ensure accurate characterization and quantification. This guide provides an objective comparison of analytical strategies, supported by experimental protocols and data interpretation guidelines.
Comparative Analysis of Analytical Strategies
The primary challenge in the LC-MS analysis of peptides containing this compound lies in the potential for in-source fragmentation or unintended deprotection during the analytical workflow. The choice of analytical method will depend on the specific research question, whether it is confirming the integrity of the fully protected peptide, analyzing a mixture of protected and deprotected species, or quantifying the peptide in a complex matrix.
Table 1: Comparison of LC-MS Methods for Peptides with this compound
| Analytical Method | Principle | Advantages | Disadvantages | Ideal For |
| Intact Protected Peptide Analysis | Reversed-phase LC-MS with soft ionization (ESI) and low fragmentation energy. | - Confirms the molecular weight of the fully protected peptide.- Provides information on the purity of the synthetic product. | - Risk of in-source loss of Boc and/or Fmoc groups.- May require optimization of MS parameters to minimize fragmentation. | - Quality control of synthetic peptides.- Confirmation of successful orthogonal protection. |
| Analysis after Selective Deprotection | LC-MS analysis following either acid (Boc removal) or base (Fmoc removal) treatment. | - Simplifies the mass spectrum.- Can help in identifying specific deprotection products. | - Requires additional sample preparation steps.- May not reflect the true state of the original sample. | - Characterization of intermediates in a synthetic route.- Troubleshooting failed deprotection reactions. |
| Tandem MS (MS/MS) for Structural Elucidation | Fragmentation of the precursor ion to generate product ions for sequencing. | - Provides structural information, including the location of the Dap(Fmoc/Boc) residue.- Can differentiate between isomers. | - Fragmentation can be complex with multiple neutral losses from the protecting groups.- Interpretation of spectra can be challenging. | - De novo sequencing of novel peptides.- Confirmation of the modification site. |
| Alternative: High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine elemental composition. | - High confidence in molecular formula confirmation.- Can distinguish between species with very similar masses. | - Higher instrument cost.- May still require fragmentation for full structural elucidation. | - Unambiguous identification of the protected peptide.- Analysis of complex mixtures. |
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the successful analysis of these complex peptides.
Protocol 1: LC-MS Analysis of Intact this compound Peptides
1. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 10-100 µM.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes, followed by a re-equilibration step. The gradient should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (optimize to minimize in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Scan Range: m/z 300-2000.
4. Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecular ion [M+H]⁺.
-
Analyze the mass spectrum of the corresponding peak to confirm the molecular weight.
-
Look for characteristic neutral losses of the Boc group (100 Da) and/or the Fmoc group (222 Da) which may indicate in-source decay.
Mandatory Visualizations
To better understand the analytical workflow and the challenges involved, the following diagrams illustrate key processes.
Caption: Workflow for LC-MS analysis of this compound peptides.
Caption: Potential fragmentation pathways of this compound peptides.
Quantitative Data Summary
Table 2: Expected Performance of LC-MS Methods for a Model Peptide containing this compound
| Parameter | Intact Analysis | Post-Boc Deprotection | Post-Fmoc Deprotection |
| Relative Ionization Efficiency | 1.0 | 1.2-1.5 | 1.1-1.3 |
| Limit of Detection (LOD) (fmol) | 50-100 | 20-50 | 30-70 |
| Linear Dynamic Range (orders of magnitude) | 2-3 | 3-4 | 3-4 |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 10% |
This data is illustrative and will vary depending on the peptide sequence, instrumentation, and method optimization.
Conclusion
The LC-MS analysis of peptides containing the orthogonally protected amino acid this compound requires careful consideration of the analytical strategy. Direct analysis of the intact protected peptide is feasible and provides crucial information on the integrity of the synthetic product, though it may be complicated by in-source fragmentation. Analysis after selective deprotection can simplify the resulting data but adds complexity to the workflow. The choice of method should be guided by the specific analytical goal. By employing optimized LC-MS protocols and being aware of the potential fragmentation pathways, researchers can successfully characterize and quantify these challenging but valuable molecules, paving the way for their application in drug discovery and development.
A Comparative Guide to the HPLC Purification of Peptides Synthesized with Boc-Dap(Fmoc)-OH
For researchers, scientists, and drug development professionals, the synthesis of complex peptides requires precise control over reactive functional groups. The non-proteinogenic amino acid Boc-Dap(Fmoc)-OH, or Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, is a critical building block for creating branched, cyclic, or selectively modified peptides. Its utility lies in the orthogonal nature of its two protecting groups: the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the β-amine side chain.[1] This arrangement allows for selective deprotection and modification at different stages of the synthesis.[2][3]
However, the unique characteristics of this and other protected amino acids introduce specific challenges during post-synthesis workup, particularly in purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides an objective comparison of purification strategies, supported by representative data and detailed experimental protocols, to aid in navigating these challenges.
Comparison of Side-Chain Protection Strategies for Dap
The choice of protecting group for the β-amino side chain of diaminopropionic acid (Dap) is a critical decision that directly impacts the synthesis strategy and the subsequent purification profile. The this compound strategy is compared here with an alternative, Boc-Dap(Alloc)-OH, which uses the allyloxycarbonyl (Alloc) group. The Alloc group is removed under different conditions, offering a distinct orthogonal vector.[4][5]
| Feature | This compound | Boc-Dap(Alloc)-OH | Impact on Purification |
| Side-Chain Deprotection | 20% Piperidine in DMF (Base-labile) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM.[4] | Fmoc: Deprotection is a standard, robust step in peptide synthesis. Impurities may include piperidine adducts if washing is incomplete. |
| Orthogonality | Orthogonal to acid-labile Boc and resin linkers (e.g., Merrifield).[1] | Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[3] | Alloc: Provides a third dimension of orthogonality, useful for highly complex modifications. However, it introduces a heavy metal catalyst that must be completely removed. |
| Reagent Toxicity & Removal | Piperidine is toxic but volatile and easily removed by washing. | Palladium catalysts are toxic, expensive, and require meticulous washing to prevent contamination of the final peptide. | Alloc: Risk of palladium contamination is a significant concern for therapeutic peptides, necessitating stringent purification and quality control. |
| Typical Crude Purity | 50-70% (Sequence-dependent).[6] | 50-70% (Sequence-dependent). | Both strategies can yield crude peptides of similar purity, with the impurity profile being the key differentiator. |
| Expected Final Purity | >95-98%.[1] | >95-98%. | High final purity is achievable with both, but the path may be more complex for Alloc due to potential catalyst traces. |
HPLC Purification: Challenges and Optimization Strategies
The presence of bulky, hydrophobic protecting groups like Boc and Fmoc can influence the behavior of a peptide during RP-HPLC. Even after cleavage, the complexity of the crude mixture requires a well-optimized purification strategy.
| Challenge | Description | Optimization Strategy | Expected Outcome |
| Increased Hydrophobicity | The Boc group on any unreacted or modified Dap residues increases peptide hydrophobicity, leading to strong retention and potential peak broadening on C18 columns.[7] | Use a less retentive stationary phase (e.g., C8 column) or a shallower gradient with a higher initial concentration of organic solvent (e.g., acetonitrile).[7] | Improved peak shape and better recovery. |
| Peptide Aggregation | Hydrophobic peptides are prone to aggregation, which can cause peak tailing and low recovery.[7] | Purify at an elevated temperature (e.g., 50°C) to disrupt secondary structures and improve peak symmetry. | Reduced peak broadening and faster elution.[7] |
| Poor Solubility | Crude peptides may be difficult to dissolve in the initial aqueous mobile phase (e.g., 0.1% TFA in water). | Dissolve the crude peptide first in a minimal amount of a strong organic solvent like DMSO, then dilute with the aqueous mobile phase before injection.[7] | Ensures the entire sample is loaded onto the column, preventing precipitation at the column head. |
| Co-elution of Impurities | Deletion sequences or incompletely deprotected peptides may have similar hydrophobicity to the target peptide, leading to poor resolution. | Optimize the gradient slope around the elution point of the target peptide. A shallower gradient increases the separation between closely eluting species. | Improved resolution and higher purity of collected fractions. |
Experimental Protocols
The following protocols provide a framework for the synthesis and purification of a model peptide containing a this compound residue using manual Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Boc-SPPS of a Model Peptide
This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain on a 0.1 mmol scale using a Merrifield resin.
-
Resin Preparation: Swell the resin (e.g., Fmoc-Gly-Merrifield resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (this compound):
-
In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1.5-2 hours.[6]
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: Cleavage & Deprotection
This procedure cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups. The Fmoc group on the Dap side chain will remain intact.
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol scale) in a fume hood.
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether.[1]
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: RP-HPLC Purification
This is a general protocol for the purification of the crude peptide. Conditions must be optimized for each specific peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO), then dilute with Mobile Phase A (0.1% TFA in water) to a concentration of ~5-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development (Analytical Scale):
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Scouting Gradient: Run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide.
-
Optimized Gradient: Design a shallower gradient centered around the target peptide's retention time to maximize resolution (e.g., 20% to 50% B over 45 minutes).
-
-
Purification (Preparative Scale):
-
Scale up the optimized method to a preparative column (e.g., C18, 10 µm, 21.2 x 250 mm) with a proportionally adjusted flow rate.
-
Inject the prepared crude peptide solution.
-
Collect fractions across the peak corresponding to the target peptide.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.
-
Pool the fractions that meet the desired purity (>98%).
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final peptide as a white, fluffy powder.
-
Visualizations
Orthogonal Deprotection Strategy
The diagram below illustrates the core principle of using this compound, where the two protecting groups can be removed independently to allow for specific chemical modifications.
References
A Comparative Guide to Confirming Boc-Dap(Fmoc)-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of protected amino acids is a critical checkpoint in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of analytical techniques to confirm the addition of Nα-tert-butyloxycarbonyl-Nβ-fluorenylmethyloxycarbonyl-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a key building block in the synthesis of complex and modified peptides. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), offering detailed experimental protocols and data to support their application.
NMR Analysis: A Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides unambiguous structural information, confirming the covalent attachment of this compound to the peptide chain. By analyzing the chemical environment of specific protons, NMR can verify the presence of both the Boc and Fmoc protecting groups, as well as the characteristic signals of the diaminopropionic acid backbone.
Quantitative Data: Characteristic ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for the key protons of this compound upon its incorporation into a peptide chain. These values are indicative and can vary slightly based on the solvent and the surrounding amino acid sequence.
| Proton Group | Protecting Group | Expected Chemical Shift (δ) in ppm | Multiplicity | Notes |
| tert-butyl | Boc | ~1.4 | Singlet (s) | A strong, sharp signal integrating to 9 protons is a hallmark of the Boc group. |
| Aromatic | Fmoc | 7.3 - 7.8 | Multiplets (m) | A series of signals in the aromatic region corresponding to the fluorenyl group. |
| Methylene (Fmoc) | Fmoc | ~4.2 - 4.5 | Multiplet (m) | Protons of the CH₂ group attached to the fluorenyl moiety. |
| Methine (Fmoc) | Fmoc | ~4.2 | Triplet (t) | The single proton of the CH group in the fluorenyl moiety. |
| α-CH (Dap) | Dap | ~4.0 - 4.5 | Multiplet (m) | The chemical shift is influenced by the peptide bond and neighboring residues. |
| β-CH₂ (Dap) | Dap | ~3.2 - 3.8 | Multiplets (m) | These protons are diastereotopic and will appear as distinct signals. |
| NH (Amide) | - | Variable | Broad singlet (br s) | The chemical shift is highly dependent on hydrogen bonding and solvent. |
Experimental Protocol: NMR Analysis of a Resin-Bound Peptide
This protocol outlines the steps for preparing and analyzing a sample of peptide-bound resin to confirm the incorporation of this compound.
-
Resin Sampling: Carefully take a small sample (10-20 mg) of the dried peptide-resin from the synthesis vessel after the coupling step.
-
Swelling: Place the resin sample in a suitable NMR tube and swell it with an appropriate deuterated solvent (e.g., Deuterated Dichloromethane (CD₂Cl₂), Deuterated Dimethylformamide (DMF-d₇)).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Identify the characteristic signals for the Boc and Fmoc protecting groups, as well as the protons of the Dap residue, based on the expected chemical shifts provided in the table above. Integration of the signals can provide a semi-quantitative measure of incorporation.
Comparative Analysis of Analytical Techniques
While NMR provides detailed structural confirmation, HPLC and Mass Spectrometry offer complementary and often more rapid methods for monitoring the progress of peptide synthesis.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides unambiguous structural confirmation. - Non-destructive. - Can be used on resin-bound peptides. | - Lower sensitivity compared to MS. - Can be time-consuming. - Requires specialized equipment. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - High resolution and sensitivity. - Quantitative. - Well-established for purity analysis. | - Requires cleavage of the peptide from the resin. - Does not provide direct structural information. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | - Extremely high sensitivity. - Provides molecular weight confirmation. - Can identify byproducts and impurities. | - Requires cleavage of the peptide from the resin. - Can be destructive. - Does not provide detailed structural information on its own. |
Experimental Protocols for Alternative Techniques
HPLC Analysis for Purity Assessment
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Chromatography: Inject the sample onto a reverse-phase C18 column.
-
Elution: Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm. The retention time of the main peak can be compared to a standard of the correctly synthesized peptide.
Mass Spectrometry for Molecular Weight Confirmation
-
Sample Preparation: Prepare the cleaved peptide sample as described for HPLC analysis.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Ionization: Ionize the peptide using a suitable technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the mass-to-charge ratio of the resulting ions.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass of the peptide containing the incorporated this compound.
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming the incorporation of this compound using the described analytical techniques.
Caption: Workflow for confirming this compound incorporation.
A Head-to-Head Battle in Peptide Synthesis: Boc-Dap(Fmoc)-OH vs. Fmoc-Dap(Boc)-OH
In the precise world of peptide synthesis, the incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) provides a gateway to novel peptide structures and functionalities. The key to successfully wielding these versatile building blocks lies in the strategic use of orthogonal protecting groups. This guide offers an in-depth comparison of two crucial reagents, Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH, for researchers, scientists, and professionals in drug development. We will explore their performance, applications, and the experimental protocols that underpin their use in solid-phase peptide synthesis (SPPS).
The fundamental difference between these two reagents lies in the choice of temporary (α-amino) and permanent (side-chain) protecting groups. In this compound, the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the β-amino side chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Conversely, Fmoc-Dap(Boc)-OH features a base-labile Fmoc group on the α-amino position and an acid-labile Boc group on the side chain. This distinction dictates their compatibility with different SPPS strategies and their utility in creating complex peptide architectures.
Performance and Applications: A Strategic Choice
The selection between this compound and Fmoc-Dap(Boc)-OH is primarily dictated by the overarching peptide synthesis strategy employed—either Boc-based or Fmoc-based SPPS.
This compound is the reagent of choice for Boc-SPPS . In this approach, the repetitive deprotection of the α-amino Boc group is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). The Fmoc group on the Dap side chain remains stable under these acidic conditions. This orthogonality is particularly advantageous when site-specific modification of the Dap side chain is desired.[1] The peptide chemist can proceed with the chain elongation and, at the desired step, selectively remove the side-chain Fmoc group with a base like piperidine to allow for branching, cyclization, or the attachment of labels.[2][3]
Fmoc-Dap(Boc)-OH , on the other hand, is integral to the more widely used Fmoc-SPPS . This strategy relies on the use of a mild base, typically piperidine in DMF, for the removal of the α-amino Fmoc group in each cycle.[4] The Boc group protecting the Dap side chain is completely stable to these basic conditions. It is only removed during the final cleavage step from the resin, which is performed with a strong acid cocktail (e.g., TFA with scavengers). This makes Fmoc-Dap(Boc)-OH ideal for incorporating a Dap residue with a free side-chain amine in the final peptide without the need for on-resin side-chain manipulation.[5]
Potential Side Reactions
While both strategies are robust, potential side reactions should be considered. In Boc-SPPS, the repetitive use of acid can lead to the gradual degradation of acid-sensitive residues. The tert-butyl cation formed during Boc deprotection can also cause side reactions like the alkylation of tryptophan or methionine residues, necessitating the use of scavengers.[6][7] For Fmoc-SPPS, aspartimide formation can be a concern in sequences containing aspartic acid, and diketopiperazine formation can occur at the dipeptide stage.[8][9] With Dap derivatives specifically, there is a risk of intramolecular lactam formation, although this is less pronounced than with longer-chain diamino acids.[6]
Quantitative Performance Comparison
Direct head-to-head experimental data comparing the performance of this compound and Fmoc-Dap(Boc)-OH in a single study is not extensively published. However, performance can be extrapolated from the well-established characteristics of Boc and Fmoc chemistries.[10]
| Performance Metric | This compound in Boc-SPPS | Fmoc-Dap(Boc)-OH in Fmoc-SPPS | Key Considerations |
| Typical Coupling Efficiency | >98% | >99% | Fmoc chemistry generally exhibits slightly higher coupling efficiencies due to milder deprotection steps that are less harsh on the growing peptide chain.[10] |
| Overall Crude Peptide Purity | Typically 60-85% | Typically 70-90% | Purity is sequence-dependent. The milder conditions of Fmoc-SPPS often result in fewer side products.[10] |
| Racemization Risk | Low to Moderate | Low | The harsh acidic conditions in Boc-SPPS can pose a slightly higher risk to other sensitive amino acids in the sequence. |
| Compatibility with Automation | Good | Excellent | The milder conditions and ease of monitoring of Fmoc-SPPS are highly amenable to automated peptide synthesizers. |
Experimental Workflows and Logical Relationships
The choice between this compound and Fmoc-Dap(Boc)-OH dictates a distinct workflow in solid-phase peptide synthesis, centered around the principle of orthogonal protection.
Detailed Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-Dap(Boc)-OH into a peptide sequence. Note that specific conditions such as reaction times and equivalents of reagents may need to be optimized based on the specific peptide sequence and resin.
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines a manual Boc-SPPS cycle for incorporating this compound.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[2]
-
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.[2]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), followed by isopropanol (2x), and then DCM (3x).[2][3]
-
-
Neutralization:
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[2]
-
Drain the neutralization solution and wash with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and a coupling agent such as HBTU (2.0 equivalents) in N,N-dimethylformamide (DMF).[3]
-
Add DIEA (4.0 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).[3]
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5x) and DCM (3-5x).
-
-
Selective Nβ-Fmoc Deprotection (Optional, for side-chain modification):
-
Wash the peptide-resin with DMF (3x).
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes, then drain.[2]
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7x). The resin is now ready for on-resin side-chain modification.[2]
-
-
Final Cleavage and Global Deprotection:
-
After completion of the peptide sequence, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole), to cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Fmoc group if it was not previously removed).[2]
-
Precipitate, wash, and dry the crude peptide.
-
Protocol 2: Incorporation of Fmoc-Dap(Boc)-OH via Fmoc-SPPS
This protocol describes a standard cycle for incorporating Fmoc-Dap(Boc)-OH using Fmoc-SPPS.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes in a reaction vessel.[5]
-
-
Nα-Fmoc Deprotection:
-
Coupling of Fmoc-Dap(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading) and an activating agent like HATU (2.85 equivalents) in DMF.[5]
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test.[5]
-
After completion, drain the coupling solution and wash the resin with DMF (3-5x) and DCM (3-5x).
-
-
Final Cleavage and Deprotection:
-
Once the full peptide has been synthesized, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane) to the resin.[2]
-
Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the Dap residue.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether, then centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Conclusion
Both this compound and Fmoc-Dap(Boc)-OH are indispensable tools in the peptide chemist's arsenal, each tailored to a specific SPPS strategy. The choice between them is a strategic one, hinging on the desired end-goal of the synthesis. For on-resin, site-specific modifications of the Dap side chain, the orthogonal nature of this compound within a Boc-SPPS framework is unparalleled. For the straightforward incorporation of a Dap residue into a peptide using the milder and more common Fmoc-SPPS, Fmoc-Dap(Boc)-OH is the clear choice. A thorough understanding of their respective chemistries, performance characteristics, and potential pitfalls, as outlined in this guide, will empower researchers to make informed decisions and successfully synthesize complex and novel peptides.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
A Researcher's Guide to Peptide Modification: Boc-Dap(Fmoc)-OH vs. Boc-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation. The choice of building blocks for introducing branches, labels, or cyclic structures is critical to the success of a synthetic strategy. This guide provides a comprehensive comparison of two key orthogonally protected amino acid derivatives, Boc-Dap(Fmoc)-OH and Boc-Lys(Fmoc)-OH, to inform the rational design of complex peptides.
At the heart of sophisticated peptide synthesis lies the principle of orthogonal protection, a strategy that allows for the selective removal of protecting groups under distinct chemical conditions. Both this compound (Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid) and Boc-Lys(Fmoc)-OH (Nα-Boc-Nε-Fmoc-L-lysine) are powerful reagents that embody this principle, offering a Boc group cleavable under acidic conditions and an Fmoc group removable with a base. This dual protection scheme enables the precise modification of the amino acid side chain while the peptide backbone is elongated using a Boc-based solid-phase peptide synthesis (SPPS) strategy.
Structural and Chemical Properties
The fundamental difference between this compound and Boc-Lys(Fmoc)-OH lies in the length and flexibility of their side chains. Diaminopropionic acid (Dap) possesses a short, three-carbon side chain, while lysine has a longer, six-carbon side chain. This seemingly subtle distinction has significant implications for the conformation of the final peptide and the reactivity of the side-chain amine.
| Property | This compound | Boc-Lys(Fmoc)-OH |
| Molecular Formula | C₂₃H₂₆N₂O₆ | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 426.46 g/mol | 468.54 g/mol |
| Side Chain Length | Short (3 carbons) | Long (6 carbons) |
| Side Chain Amine | β-amino group | ε-amino group |
| Primary Application | Introduction of short linkers, synthesis of constrained cyclic peptides. | Creation of branched peptides, attachment of bulky molecules (e.g., PEG, dyes).[1] |
| Potential Side Reactions | Intramolecular cyclization to form a β-lactam.[2] | Steric hindrance during coupling of bulky groups. |
Performance in Peptide Synthesis
While direct head-to-head comparative studies are scarce, the performance of each reagent can be inferred from their chemical properties and data from individual applications.
| Performance Metric | This compound | Boc-Lys(Fmoc)-OH |
| Coupling Efficiency | Generally high (>99%) with standard coupling reagents like HBTU/DIEA.[3][4] | Generally high (>99%) and compatible with standard Fmoc-SPPS protocols.[1] |
| Fmoc Deprotection | Standard conditions (e.g., 20% piperidine in DMF) are effective. | Standard conditions (e.g., 20% piperidine in DMF) are effective.[5] |
| Boc Deprotection | Standard acidic conditions (e.g., TFA) are effective. | Standard acidic conditions (e.g., TFA) are effective. |
| Propensity for Side Reactions | Moderate risk of β-lactam formation, especially under basic conditions.[2] | Low risk of side reactions on the side chain itself, but steric hindrance can be a factor with large modifications.[6] |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90%. | Sequence-dependent, typically high yields are achievable.[1] |
| Final Purity (Post-Purification) | >95-98% is achievable. | >95-98% is achievable. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for key applications.
On-Resin Cyclization using this compound
This protocol describes the synthesis of a head-to-side-chain cyclized peptide using a Dap residue.
-
Peptide Elongation: The linear peptide is assembled on a solid support using standard Boc-SPPS. This compound is incorporated at the desired position.
-
N-terminal Boc Deprotection: The N-terminal Boc group of the final amino acid is removed using TFA.
-
Side-Chain Fmoc Deprotection: The resin-bound peptide is treated with 20% piperidine in DMF to remove the Fmoc group from the Dap side chain, exposing the β-amino group.
-
On-Resin Cyclization: The free N-terminal carboxylic acid and the Dap side-chain amine are coupled using a suitable coupling reagent (e.g., HBTU, HATU) to form the lactam bridge.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
Synthesis of a Branched Peptide using Boc-Lys(Fmoc)-OH
This protocol outlines the creation of a branched peptide where a second peptide chain is grown from the lysine side chain.
-
Main Chain Synthesis: The primary peptide sequence is synthesized on a solid support using Boc-SPPS, incorporating Boc-Lys(Fmoc)-OH at the desired branching point.
-
Selective Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to selectively remove the Fmoc group from the ε-amino group of the lysine side chain.
-
Branch Chain Synthesis: The second peptide chain is assembled on the deprotected lysine side chain using standard Boc-SPPS protocols.
-
Final Boc Deprotection: The N-terminal Boc group of the branch chain is removed.
-
Cleavage and Deprotection: The branched peptide is cleaved from the resin, and all side-chain protecting groups are removed with a strong acid cocktail.
-
Purification: The crude branched peptide is purified by reverse-phase HPLC.
Signaling Pathways and Experimental Workflows
Visualizing the synthetic strategies and logical relationships is essential for planning complex peptide modifications.
Caption: Orthogonal protection workflow in SPPS.
Caption: Decision tree for reagent selection.
Conclusion and Recommendations
The choice between this compound and Boc-Lys(Fmoc)-OH is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired properties of the final modified peptide.
-
Choose this compound when:
-
The goal is to create a short, conformationally constrained cyclic peptide.
-
A rigid linker is required for positioning a specific moiety.
-
The potential for β-lactam formation can be mitigated through careful control of reaction conditions.
-
-
Choose Boc-Lys(Fmoc)-OH when:
By understanding the distinct chemical properties and synthetic performance of these two versatile building blocks, researchers can make informed decisions to advance their peptide-based drug discovery and development programs.
References
A Comparative Guide to Orthogonal Deprotection Strategies for Boc-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid, commonly abbreviated as Boc-Dap(Fmoc)-OH, is a highly versatile building block in peptide chemistry and drug development.[1][2] Its utility lies in the orthogonally protected α- and β-amino groups. The tert-butyloxycarbonyl (Boc) group is labile to acid, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is labile to base.[3] This fundamental difference allows for the selective deprotection of one amino group while the other remains intact, enabling precise, site-specific modifications such as peptide branching, cyclization, or the attachment of functional moieties like labels or drug payloads.[4][5][6]
This guide provides an objective comparison of the two orthogonal deprotection strategies for this compound, complete with detailed experimental protocols and supporting data.
Core Principles of Orthogonality
The central concept of "orthogonality" in protecting group chemistry refers to the ability to remove one protecting group under a specific set of conditions that do not affect other protecting groups within the same molecule.[4][] For this compound, this principle is demonstrated by the distinct chemical environments required for Boc and Fmoc group cleavage.
-
Boc Group Removal : Achieved under acidic conditions, typically with trifluoroacetic acid (TFA).
-
Fmoc Group Removal : Achieved under basic conditions, typically with piperidine.
This robust orthogonality is the cornerstone of its application in complex multi-step syntheses.[3]
Strategy 1: Selective Boc Deprotection (Acid-Labile)
This strategy is employed to unmask the α-amino group, leaving the β-amino group protected by the Fmoc moiety. The resulting product, H-Dap(Fmoc)-OH, can be used for peptide chain elongation from the N-terminus. The Boc group is readily cleaved by strong acids like TFA via a carbocationic mechanism.
Experimental Protocol: Selective Boc Deprotection
This protocol is adapted from standard procedures for Boc removal in solid-phase peptide synthesis (SPPS).[3][5][6]
-
Dissolution : Dissolve this compound in Dichloromethane (DCM).
-
Deprotection : Add an equal volume of a deprotection solution of 50% Trifluoroacetic acid (TFA) in DCM to the reaction mixture.
-
Reaction : Stir the reaction at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction is typically complete within 1 to 2 hours.[4]
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[4]
-
Re-dissolve the residue in a suitable solvent.
-
Carefully neutralize the remaining acid by the dropwise addition of a base such as a saturated aqueous solution of NaHCO₃ or a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until gas evolution ceases.[4][6]
-
-
Isolation : The resulting product, H-Dap(Fmoc)-OH, can be isolated and purified using standard chromatographic techniques.
Strategy 2: Selective Fmoc Deprotection (Base-Labile)
This strategy is used to expose the β-amino group on the side chain, leaving the α-amino group protected by the Boc moiety. The resulting product, Boc-Dap-OH, is a key intermediate for side-chain modifications. The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, most commonly piperidine.[][8]
Experimental Protocol: Selective Fmoc Deprotection
This protocol is adapted from standard procedures for Fmoc removal in SPPS.[6][9][10]
-
Dissolution : Dissolve this compound in N,N-Dimethylformamide (DMF).
-
Deprotection : Add a solution of 20% piperidine in DMF to the reaction mixture (to a final concentration of ~20%).
-
Reaction : Stir the reaction at room temperature. The deprotection is typically rapid. For complete removal, a two-step process is often employed: an initial treatment for 5 minutes, followed by draining and a second treatment with fresh reagent for 15-20 minutes.[6] Monitor progress by TLC or LC-MS.
-
Work-up :
-
Upon completion, dilute the reaction mixture with a suitable solvent.
-
Wash the organic phase multiple times with an aqueous acid solution (e.g., 1M HCl) to remove piperidine, followed by a brine wash.
-
-
Isolation : The resulting product, Boc-Dap-OH, can be isolated by concentrating the organic phase and purified using standard chromatographic techniques.
Data Presentation: Comparison of Deprotection Strategies
The following table summarizes the key parameters and expected outcomes for the selective deprotection of this compound.
| Parameter | Strategy 1: Selective Boc Deprotection | Strategy 2: Selective Fmoc Deprotection |
| Target Group | N-α-Boc | N-β-Fmoc |
| Product | H-Dap(Fmoc)-OH | Boc-Dap-OH |
| Chemical Principle | Acidolysis (TFA) | β-Elimination (Base) |
| Primary Reagent | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5][6] | 20% Piperidine in N,N-Dimethylformamide (DMF)[6][9] |
| Reaction Time | 1 - 2 hours[4] | 20 - 30 minutes[6] |
| Temperature | Room Temperature | Room Temperature |
| Expected Efficiency | > 99%[6] | > 99% |
| Key Considerations | Requires subsequent neutralization step.[4] | Requires thorough removal of piperidine and dibenzofulvene byproduct.[6] |
Mandatory Visualizations
The following diagrams illustrate the orthogonal relationship and experimental workflow for the deprotection of this compound.
Caption: Orthogonal deprotection workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Purity Analysis of Crude Peptides Following Boc-Dap(Fmoc)-OH Incorporation: A Comparative Guide
The synthesis of peptides for research and therapeutic applications demands rigorous purity assessment at every stage, beginning with the crude product. For peptides incorporating the versatile, non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), the use of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) is a common strategy in solid-phase peptide synthesis (SPPS). This building block allows for the selective modification of the side chain, making it invaluable for constructing complex peptide architectures. However, the multi-step nature of SPPS can introduce a variety of impurities that may interfere with subsequent research or development.
This guide provides a comparative analysis of common techniques used to evaluate the purity of crude peptides synthesized using this compound. It includes an overview of potential impurities, detailed experimental protocols for key analytical methods, and a comparison of their performance.
Potential Impurities in Crude Peptides
The impurities in a crude peptide mixture can originate from various stages of the synthesis and cleavage process. Understanding these potential byproducts is crucial for developing effective purification strategies. Common impurities include deletion sequences, where an amino acid is missing, and incompletely removed protecting groups.[1]
Process-Related Impurities:
-
Deletion Sequences: Result from incomplete coupling of an amino acid or incomplete deprotection of the Nα-amino group.[2]
-
Insertion Sequences: Occur due to the addition of more than one amino acid residue in a single coupling step, often from the excess use of amino acid reagents.[3]
-
Truncated Peptides: Chains that have stopped elongating prematurely.
-
Incomplete Deprotection Adducts: Peptides still carrying protecting groups (e.g., Pmc on Arginine) on their side chains after final cleavage.[3][4]
-
Reagent Adducts: Modifications of the peptide by reagents used during synthesis, such as scavengers (e.g., p-cresol) used in the cleavage cocktail.[4]
Degradation Products:
-
Oxidation: Certain amino acid residues like methionine and tryptophan are susceptible to oxidation during synthesis or storage.[2][5]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[1][2]
-
Racemization: The chiral integrity of amino acids can be compromised, leading to the formation of diastereomeric impurities.[3]
-
Dimerization and Oligomerization: Formation of higher molecular weight species through intermolecular reactions.[3][5]
Comparative Analysis of Purity Assessment Techniques
The purity of a crude peptide is typically assessed using a combination of chromatographic and spectrometric techniques. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
| Technique | Principle | Information Provided | Resolution | Sensitivity | Primary Use |
| RP-HPLC | Separation based on hydrophobicity. | Purity (% area), retention time, presence of impurities. | High | Moderate to High | Quantification of purity and separation of impurities. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Molecular weight confirmation of the target peptide and impurities. | High | High | Identification of the target peptide and characterization of impurities. |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed structural information, sequence confirmation, and identification of subtle structural variations. | Varies | Low | Structural elucidation of the main product and major impurities. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of crude peptides. The separation is typically achieved on a C18 column using a gradient of an organic solvent (usually acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA).
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide sample, dissolved in Mobile Phase A
Protocol:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30 °C
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes. The exact gradient may need to be optimized depending on the peptide's properties.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the crude peptide is typically reported as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized peptide and to identify the masses of impurities, which can help in their characterization.
Materials:
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
Crude peptide sample, desalted if necessary
Protocol:
-
Sample Preparation: The sample preparation will depend on the type of mass spectrometer used. For Electrospray Ionization (ESI), the sample is typically introduced in a solvent compatible with the mobile phase used in LC-MS. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix on a target plate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. Analyze the masses of other peaks to identify potential impurities.
Data Presentation
The following table summarizes the expected purity and common impurities for a crude peptide synthesized using this compound. The actual values can vary depending on the peptide sequence and synthesis conditions.[6]
| Component | Expected Identity | Expected Purity (% Area by HPLC) |
| Main Product | Target Peptide | 70-90% |
| Impurity 1 | Deletion Sequence (e.g., Target - 1 AA) | 1-5% |
| Impurity 2 | Incomplete Boc Deprotection | 0.5-2% |
| Impurity 3 | Incomplete Side-Chain Deprotection | 1-3% |
| Impurity 4 | Oxidized Peptide | 0.1-1% |
| Other Impurities | Truncated sequences, reagent adducts | 5-15% |
Visualizations
Caption: Workflow for crude peptide purity analysis.
Caption: Sources of impurities in SPPS.
Alternative Strategies and Comparison
While the Boc/Bzl strategy with this compound is robust, an alternative is the Fmoc/tBu strategy, which utilizes Fmoc-Dap(Boc)-OH. In this orthogonal protection scheme, the Fmoc group on the α-amino is removed with a base (like piperidine), while the Boc group on the side chain is stable to these conditions and is removed with acid.[7] The choice between these strategies often depends on the overall synthetic plan and the desired side-chain modifications. The impurity profile is generally similar, as the types of potential side reactions are inherent to the SPPS process itself. However, the specific conditions used for deprotection (acid vs. base) can influence the prevalence of certain impurities. For example, acid-labile side-chain protecting groups may be prematurely cleaved during Boc deprotection in the Boc/Bzl strategy if not chosen carefully.
Conclusion
The purity analysis of crude peptides synthesized using this compound is a critical step in ensuring the quality and reliability of the final product. A combination of RP-HPLC for quantification and Mass Spectrometry for identity confirmation provides a comprehensive assessment of the crude material. By understanding the potential impurities and employing robust analytical methods, researchers can confidently move forward with the purification and application of these complex peptides.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Confirming the Mass of Boc-Dap(Fmoc)-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular mass for protected amino acids like Boc-Dap(Fmoc)-OH is a critical checkpoint in peptide synthesis and quality control. This guide provides an objective comparison of mass spectrometry with other analytical techniques, supported by experimental protocols and data, to ensure the structural integrity of this key synthetic building block. The molecular formula for this compound is C23H26N2O6, with a theoretical monoisotopic mass of approximately 426.46 g/mol .
Mass Spectrometry: The Gold Standard for Mass Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is the premier technique for confirming the molecular weight of protected amino acids and peptides due to its high sensitivity, accuracy, and soft ionization nature, which minimizes fragmentation of the parent molecule.[1][2] This method allows for the precise determination of the molecular ion, as well as the identification of common adducts that may form during the ionization process.
Key Advantages of Mass Spectrometry:
-
High Sensitivity: Requires minimal sample amounts.
-
High Accuracy: Provides precise mass determination, often to within a few parts per million (ppm).
-
Speed: Delivers rapid analysis times.
-
Specificity: Clearly distinguishes the target molecule from impurities based on mass-to-charge ratio.
Comparison of Analytical Techniques
While mass spectrometry is highly effective, other analytical methods can also provide valuable information regarding the identity and purity of this compound. The following table compares the performance of ESI-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Electrospray Ionization Mass Spectrometry (ESI-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight (Mass-to-Charge Ratio) | Purity and Retention Time | Chemical Structure and Connectivity |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole to picomole) | Low (micromole to nanomole) |
| Accuracy (Mass) | Very High | Not applicable for direct mass determination | Indirectly confirms structure, corroborating mass |
| Sample Requirement | Very Low | Low | High |
| Analysis Time | Fast | Moderate | Slow |
| Structural Information | Limited (fragmentation can provide some data) | Minimal | Extensive |
| Key Application | Primary choice for mass confirmation | Purity assessment and purification | Definitive structural elucidation |
Experimental Protocol: ESI-MS Analysis of this compound
This protocol outlines a standard procedure for confirming the mass of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to create a 1 mg/mL stock solution. The acid helps to promote protonation.[3]
- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Instrumentation and Parameters:
- LC System (Optional, for purity check):
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient for elution (e.g., 5% to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- ESI-MS System:
- Ionization Mode: Positive Ion Mode. ESI in positive mode is typically used to generate protonated molecules [M+H]+.[2]
- Mass Range: 100 - 1000 m/z.
- Capillary Voltage: 3.5 - 4.5 kV.
- Drying Gas (N2) Flow: 8 - 12 L/min.
- Drying Gas Temperature: 300 - 350 °C.
- Fragmentor Voltage: 70 - 100 V (Lower voltages are used to minimize in-source fragmentation).
3. Data Analysis:
- The primary goal is to identify the mass-to-charge ratio (m/z) corresponding to the protonated molecule, [M+H]+.
- Look for other common adducts, such as sodium [M+Na]+ and potassium [M+K]+, which are frequently observed.[3][4]
- Examine the spectrum for potential fragmentation of the labile tert-butyloxycarbonyl (Boc) protecting group, which can result in a neutral loss of isobutylene (56 Da), leading to a peak at [M-56+H]+.
Quantitative Data Summary
The following table presents expected results from an ESI-MS analysis of this compound, based on its theoretical mass and common observations for protected peptides.
| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Difference (ppm) |
| [M+H]+ | 427.1815 | 427.1812 | -0.7 |
| [M+Na]+ | 449.1634 | 449.1630 | -0.9 |
| [M+K]+ | 465.1373 | 465.1368 | -1.1 |
| [M-Boc+H]+ | 327.1290 | 327.1288 | -0.6 |
Note: The "Observed m/z" and "Mass Difference" are representative values and will vary based on instrument calibration and performance.
Visualizations
The following diagrams illustrate the experimental workflow for mass confirmation and the logical relationship of the protecting groups in the target molecule.
Caption: Workflow for mass confirmation by LC-MS.
Caption: Protecting groups on the Dap core structure.
References
A Researcher's Guide to Coupling Reagents for Boc-Dap(Fmoc)-OH: A Comparative Analysis
For researchers and scientists engaged in peptide synthesis and drug development, the incorporation of non-standard amino acids like N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) is a critical step in designing novel peptides with unique structural and functional properties. The success of this incorporation heavily relies on the choice of coupling reagent, which directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of commonly used coupling reagents for this compound, supported by representative data and detailed experimental protocols to aid in the selection of the most suitable reagent for your specific research needs.
The selection of a coupling reagent is a crucial decision in solid-phase peptide synthesis (SPPS).[1] An ideal reagent should facilitate rapid and complete acylation of the free amine on the growing peptide chain, while minimizing side reactions such as epimerization.[2] this compound presents a unique challenge due to the steric hindrance and the presence of two distinct protecting groups. This guide focuses on the performance of four widely used coupling reagents: HATU, HBTU, PyBOP, and DIC/HOBt.
Comparative Analysis of Coupling Reagent Performance
The performance of a coupling reagent can be evaluated based on several key metrics: yield, purity of the final peptide, and the degree of epimerization at the chiral center of the amino acid. While extensive quantitative data for the coupling of this compound is not broadly published, the following table summarizes the expected performance of each reagent based on their known reactivity and data from analogous coupling reactions.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Typical Purity (%) | Relative Risk of Epimerization | Key Considerations |
| HATU | Aminium/Uronium Salt | >98% | >97% | Very Low | Highly efficient for sterically hindered couplings; rapid reaction times.[1][3] |
| HBTU | Aminium/Uronium Salt | ~97% | ~96% | Low | A cost-effective alternative to HATU with good performance.[1] |
| PyBOP | Phosphonium Salt | ~96% | ~95% | Low | Byproducts are generally less problematic than those from BOP. |
| DIC/HOBt | Carbodiimide/Additive | ~95% | ~94% | Moderate | A classic and cost-effective method; HOBt is added to suppress racemization.[4] |
Experimental Workflow and Activation Pathways
The general workflow for a coupling reaction in SPPS involves the deprotection of the N-terminal amine of the resin-bound peptide, followed by the activation of the incoming amino acid's carboxyl group by the coupling reagent, and finally, the formation of the new peptide bond. The mechanism of carboxyl group activation varies significantly between the different classes of coupling reagents.
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: HATU Coupling
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform N-terminal deprotection (e.g., with 20% piperidine in DMF for Fmoc) and wash thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 equivalents), HATU (1.9 equivalents), and HOAt (2.0 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Upon completion, filter the resin and wash thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.
Protocol 2: HBTU Coupling
-
Resin Preparation: Follow step 1 of the HATU coupling protocol.
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 equivalents) and HBTU (1.9 equivalents) in DMF.
-
Activation: Add DIPEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Follow step 6 of the HATU coupling protocol.
-
Washing: Follow step 7 of the HATU coupling protocol.
Protocol 3: PyBOP Coupling
-
Resin Preparation: Follow step 1 of the HATU coupling protocol.
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 equivalents) and PyBOP (2.0 equivalents) in DMF.
-
Activation: Add DIPEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-6 hours at room temperature.
-
Monitoring: Follow step 6 of the HATU coupling protocol.
-
Washing: Follow step 7 of the HATU coupling protocol.
Protocol 4: DIC/HOBt Coupling
-
Resin Preparation: Follow step 1 of the HATU coupling protocol.
-
Coupling Solution: In a separate vessel, dissolve this compound (2.0 equivalents) and HOBt (2.0 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of N,N'-Diisopropylcarbodiimide (DIC) (2.0 equivalents).
-
Reaction: Agitate the reaction mixture for 4-12 hours at room temperature.
-
Monitoring: Follow step 6 of the HATU coupling protocol.
-
Washing: Upon completion, filter the resin and wash thoroughly with DMF to remove the soluble diisopropylurea byproduct, followed by DCM, and then DMF again.
Conclusion
The choice of coupling reagent for the incorporation of this compound is a critical parameter that can significantly impact the outcome of a peptide synthesis campaign. For challenging couplings where high efficiency and minimal epimerization are paramount, HATU stands out as the superior choice, albeit at a higher cost. HBTU offers a good balance of performance and cost-effectiveness for routine synthesis. PyBOP is another reliable option, particularly when avoiding the byproducts of uronium-based reagents is a concern. The classic DIC/HOBt method remains a viable and economical option, especially when reaction time is not a critical factor and the protocol is well-optimized. It is always recommended to perform small-scale test couplings to determine the optimal conditions for a specific peptide sequence and synthesis strategy.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Boc-Dap(Fmoc)-OH
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Boc-Dap(Fmoc)-OH, a protected amino acid commonly used in solid-phase peptide synthesis. Adherence to these procedures will minimize risks to personnel and the environment, fostering a culture of safety and operational excellence.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, to prevent skin contact. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contamination. |
| Respiratory Protection | In situations where dust may be generated, a type N95 (US) or equivalent particle filter respirator is recommended. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, like other laboratory chemicals, must be handled systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]
1. Identification and Classification:
-
The first step is to identify the material as a chemical waste product.[2][3] this compound is a combustible solid. While specific hazard classifications may vary, it should be treated as potentially hazardous waste.
2. Waste Segregation:
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, and wipers) in a designated and clearly labeled container for solid chemical waste.[1] It is critical to segregate different types of chemical waste to prevent dangerous reactions.[3][4]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Depending on the solvent, this may need to be further segregated into halogenated or non-halogenated solvent waste streams.[1]
3. Containerization:
-
Use containers that are in good condition, free of leaks or cracks, and compatible with the chemical waste.[4][5]
-
The container must be kept closed except when adding waste.[4][5]
4. Labeling:
-
All waste containers must be clearly and accurately labeled.[6] The label should include:
5. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area.[2][5]
-
Ensure that the storage area is away from incompatible materials.[5] Secondary containment should be used to prevent spills.[5]
6. Final Disposal:
-
The final step is to arrange for professional disposal. Partner with your institution's certified chemical waste disposal program or a licensed waste disposal service.[1][2] This ensures that the waste is managed responsibly and in full compliance with all local, state, and federal regulations.[2]
Experimental Protocol: Empty Container Decontamination
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent capable of dissolving the compound. The rinsate from this process must be collected and treated as hazardous liquid waste.[5]
-
Follow the initial solvent rinse with a triple rinse of water. This second rinsate should also be collected as hazardous waste.[5]
-
-
Drying: Allow the thoroughly rinsed container to air dry completely.
-
Disposal: Once decontaminated, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after appropriate relabeling.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Boc-Dap(Fmoc)-OH
For researchers, scientists, and professionals in drug development, the safe handling of specialized reagents like Boc-Dap(Fmoc)-OH is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a secure laboratory environment.
While specific hazard data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity. The primary risks are associated with inhalation of the powder, and skin or eye contact.[1][2]
Personal Protective Equipment (PPE)
A systematic approach to personal protection is crucial to mitigate exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes; must meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the preparation of solutions.[3] | |
| Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact.[1][3] |
| Respiratory Protection | N95 Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[4] Work should be conducted in a fume hood.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or compromised seals.[3]
-
Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of 2-8°C are recommended.
2. Preparation and Weighing:
-
Before handling, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.[5]
-
All weighing and initial preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use appropriate tools (e.g., spatulas, weigh boats) and handle the solid powder gently to avoid creating dust.
3. Solution Preparation:
-
When dissolving this compound, typically in a solvent like N,N-dimethylformamide (DMF) for SPPS, add the solvent to the pre-weighed solid.[4]
-
Gentle vortexing or sonication may be used to ensure complete dissolution.[4]
4. Use in Solid-Phase Peptide Synthesis (SPPS):
-
All steps of the peptide synthesis involving this compound should be performed in a well-ventilated area, preferably within a fume hood, especially when using volatile reagents.[6]
-
Follow established SPPS protocols for coupling and deprotection, ensuring all equipment is properly maintained and cleaned.
5. Spill Management:
-
In the event of a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
For liquid spills, absorb the material with an inert absorbent and place the contaminated material in a sealed container for disposal.
-
In case of skin contact, wash the affected area immediately with soap and plenty of water.[1]
-
If eye contact occurs, flush the eyes with water for at least 15 minutes and seek medical attention.[1]
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. This compound and any associated materials should be treated as chemical waste.[3]
1. Waste Segregation:
-
Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.[7]
2. Solid Waste:
-
Collect all materials contaminated with the compound, such as pipette tips, gloves, weigh boats, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[3][7]
3. Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a labeled hazardous waste container compatible with the solvent used.[5][7]
4. Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other institutional-required identifiers.[7]
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials pending pickup.[7]
5. Final Disposal:
-
All waste must be disposed of through your institution's certified chemical waste disposal program, adhering to all local, state, and federal regulations.[7]
Diagrams
Caption: Step-by-step handling workflow for this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
